1'-epi Gemcitabine hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-amino-1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1'-epi Gemcitabine Hydrochloride: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gemcitabine (B846) hydrochloride is a potent nucleoside analog and a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers. Its cytotoxic effects are exerted through a complex mechanism involving cellular uptake, metabolic activation, and subsequent disruption of DNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of gemcitabine, with a special focus on the stereoisomer 1'-epi Gemcitabine hydrochloride. While gemcitabine is an active therapeutic agent, its 1'-epimer serves as a crucial experimental control, highlighting the stereospecificity of the drug's interaction with its molecular targets. This document will detail the metabolic pathway, the molecular interactions leading to cell cycle arrest and apoptosis, and provide representative experimental protocols for studying these mechanisms.
Introduction: The Role of Stereochemistry in Gemcitabine's Activity
Gemcitabine, chemically known as 2'-deoxy-2',2'-difluorocytidine, is a synthetic pyrimidine (B1678525) nucleoside analog. Its structure is characterized by the presence of two fluorine atoms on the 2'-position of the deoxyribose sugar ring. The spatial arrangement of the substituents around the chiral centers of the molecule is critical for its biological activity. This compound is a stereoisomer of gemcitabine where the configuration at the 1' carbon of the sugar moiety is inverted. This seemingly minor alteration has profound implications for its pharmacological activity, rendering it largely inactive. Consequently, this compound is an indispensable tool in research, used as a negative control to demonstrate that the observed effects of gemcitabine are specific to its particular stereochemical conformation.
Mechanism of Action of Gemcitabine
The cytotoxic activity of gemcitabine is a multi-step process that begins with its transport into the cell and culminates in the induction of programmed cell death (apoptosis).
Cellular Uptake and Metabolic Activation
Gemcitabine is a hydrophilic molecule and therefore requires specialized protein transporters to cross the cell membrane. Human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs) facilitate its entry into the cell.
Once inside the cell, gemcitabine, which is a prodrug, must be phosphorylated to its active forms. This metabolic activation is a three-step process catalyzed by intracellular kinases:
-
Monophosphorylation: Deoxycytidine kinase (dCK) phosphorylates gemcitabine to gemcitabine monophosphate (dFdCMP). This is the rate-limiting step in the activation pathway.
-
Diphosphorylation: Nucleoside monophosphate kinase (NMPK) further phosphorylates dFdCMP to gemcitabine diphosphate (B83284) (dFdCDP).
-
Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) converts dFdCDP to the primary active metabolite, gemcitabine triphosphate (dFdCTP).
Inhibition of DNA Synthesis and Repair
The active metabolites of gemcitabine, dFdCDP and dFdCTP, interfere with DNA synthesis through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase. RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). This self-potentiating mechanism reduces the competition for dFdCTP to be incorporated into DNA.
-
"Masked Chain Termination" of DNA Elongation: Gemcitabine triphosphate (dFdCTP) competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerases. After dFdCTP is incorporated, one additional deoxynucleotide is added to the 3'-end of the DNA strand. This "masks" the gemcitabine analog, preventing its immediate recognition and excision by the 3'→5' exonuclease proofreading activity of the DNA polymerase. The presence of this masked gemcitabine analog at the penultimate position effectively halts further DNA elongation, a process termed "masked chain termination." This leads to irreparable DNA damage, cell cycle arrest in the S-phase, and ultimately, apoptosis.
Inactivation of Gemcitabine
The primary route of gemcitabine inactivation is through deamination by the enzyme cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU). This process can occur both in the plasma and within cells.
Signaling Pathways and Experimental Workflows
Gemcitabine Metabolic and Cytotoxic Pathway
Caption: Metabolic activation and cytotoxic pathway of gemcitabine.
Experimental Workflow for Assessing Gemcitabine Cytotoxicity
Caption: A typical experimental workflow for evaluating gemcitabine's effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the mechanism of action of gemcitabine. Data for this compound is not available as it is considered an inactive control.
Table 1: Kinase Affinity for Gemcitabine
| Enzyme | Substrate | Km (µM) |
| Deoxycytidine Kinase (dCK) | Gemcitabine | ~3-10 |
| Deoxycytidine Kinase (dCK) | Deoxycytidine | ~0.5-2 |
Table 2: Inhibition of Ribonucleotide Reductase by dFdCDP
| Enzyme | Inhibitor | Ki (nM) |
| Ribonucleotide Reductase | dFdCDP | ~30-60 |
Table 3: Incorporation of dFdCTP into DNA by DNA Polymerases
| DNA Polymerase | Substrate | Km (µM) for incorporation |
| DNA Polymerase α | dFdCTP | ~5-15 |
| DNA Polymerase ε | dFdCTP | ~10-25 |
| DNA Polymerase α | dCTP | ~0.5-2 |
| DNA Polymerase ε | dCTP | ~0.5-2 |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of gemcitabine, where this compound would be used as a negative control.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of gemcitabine and this compound (e.g., 0.01 nM to 100 µM). Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 values for each compound. A significantly higher IC50 for 1'-epi gemcitabine would demonstrate stereospecificity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells grown in 6-well plates with gemcitabine (e.g., at its IC50 concentration), this compound (at the same concentration), and a vehicle control for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (PI-positive).
Cell Cycle Analysis
-
Cell Treatment: Treat cells as described for the apoptosis assay for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is expected for gemcitabine treatment.
Conclusion
The mechanism of action of gemcitabine is a well-characterized process involving cellular uptake, metabolic activation to its diphosphate and triphosphate forms, and subsequent inhibition of DNA synthesis through the inhibition of ribonucleotide reductase and masked chain termination. The stereochemistry at the 1'-position of the deoxyribose sugar is paramount for its biological activity. This compound, as an inactive isomer, serves as a critical experimental control to validate the stereospecificity of gemcitabine's interactions with its molecular targets. A thorough understanding of this mechanism and the importance of its stereochemical integrity is essential for the continued development and optimization of nucleoside analogs in cancer therapy.
1'-epi Gemcitabine hydrochloride CAS number 122111-05-1
CAS Number: 122111-05-1
Chemical Formula: C₉H₁₂ClF₂N₃O₄
Molecular Weight: 299.66 g/mol
This technical guide provides a comprehensive overview of 1'-epi-Gemcitabine hydrochloride, a compound of significant interest to researchers and drug development professionals in the field of oncology. Due to its structural relationship with the potent chemotherapeutic agent Gemcitabine (B846), this document will also delve into the well-established mechanisms and clinical data of Gemcitabine to provide a thorough context for the role and potential applications of its 1'-epi isomer.
Introduction
1'-epi-Gemcitabine hydrochloride is the α-anomer of Gemcitabine, a widely used pyrimidine (B1678525) nucleoside analog in cancer therapy.[1][2] It is primarily recognized as an isomer and a key impurity of Gemcitabine hydrochloride (CAS 122111-03-9).[2][3] In experimental settings, 1'-epi-Gemcitabine hydrochloride often serves as a crucial control compound in studies involving Gemcitabine to delineate stereospecific effects and mechanisms.[3]
Physicochemical Properties
A summary of the key physicochemical properties of 1'-epi-Gemcitabine hydrochloride is presented in Table 1.
| Property | Value | Source |
| CAS Number | 122111-05-1 | [1][4] |
| Alternate CAS | Free base: 95058-85-8 | [2] |
| Molecular Formula | C₉H₁₂ClF₂N₃O₄ | [1][4] |
| Molecular Weight | 299.66 g/mol | [1][4] |
| IUPAC Name | 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | [4] |
| Synonyms | 1'-epi LY 188011 hydrochloride, Gemcitabine EP Impurity B | [2][3][5] |
| Purity | >95% (HPLC) | [2] |
The Pharmacology of the Active Isomer: Gemcitabine
To understand the significance of 1'-epi-Gemcitabine hydrochloride, it is essential to review the mechanism of action of its β-anomer, Gemcitabine. Gemcitabine is a prodrug that, upon cellular uptake, undergoes intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites.[6][7][8] These metabolites exert their cytotoxic effects through a dual mechanism that ultimately disrupts DNA synthesis and leads to apoptosis.[6][7]
Mechanism of Action of Gemcitabine
The primary mechanisms of Gemcitabine's anticancer activity are:
-
Inhibition of DNA Synthesis: The triphosphate metabolite, dFdCTP, competitively inhibits the incorporation of deoxycytidine triphosphate (dCTP) into the growing DNA strand by DNA polymerase.[8] Once incorporated, it causes masked chain termination, where one additional nucleotide is added before DNA synthesis is halted. This makes it difficult for DNA repair mechanisms to excise the fraudulent nucleotide.[7]
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[6][7][8] RNR is a critical enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[6][7] Inhibition of RNR depletes the intracellular pool of deoxyribonucleotides, further potentiating the incorporation of dFdCTP into DNA.[8]
The following diagram illustrates the intracellular activation and mechanism of action of Gemcitabine.
Caption: Intracellular metabolism and targets of Gemcitabine.
Synthesis and Manufacturing
The synthesis of Gemcitabine and its isomers, including 1'-epi-Gemcitabine, is a complex process.[9] Key challenges include the introduction of the difluoro moiety at the 2'-position of the ribose sugar and the stereoselective formation of the glycosidic bond between the sugar and the cytosine base.[9] Various synthetic strategies have been developed, often involving the use of fluorinated building blocks or electrophilic/nucleophilic fluorination reactions.[9] The separation of the desired β-anomer (Gemcitabine) from the α-anomer (1'-epi-Gemcitabine) is a critical purification step, often achieved through chromatography or selective crystallization.[9][10]
The following diagram outlines a generalized workflow for the synthesis and purification of Gemcitabine hydrochloride.
Caption: Simplified workflow for Gemcitabine HCl synthesis.
Clinical Significance of Gemcitabine
Gemcitabine hydrochloride is a cornerstone in the treatment of various solid tumors.[11][12] It is approved for the treatment of pancreatic, non-small cell lung, breast, and ovarian cancers.[11][13] Numerous clinical trials have investigated its efficacy and safety, both as a single agent and in combination with other chemotherapeutic agents like cisplatin, paclitaxel, and carboplatin.[13][14][15]
Approved Indications and Typical Dosages of Gemcitabine
The following table summarizes the approved indications and standard dosage regimens for Gemcitabine.
| Cancer Type | Combination Regimen (if applicable) | Typical Dosage and Schedule | Source |
| Pancreatic Cancer | Monotherapy | 1000 mg/m² IV over 30 min, once weekly for up to 7 weeks, followed by a 1-week rest. Then, once weekly for 3 of every 4 weeks. | [13] |
| Non-Small Cell Lung Cancer | With Cisplatin | 1000 mg/m² IV over 30 min on days 1, 8, and 15 of each 28-day cycle. | [13] |
| Breast Cancer | With Paclitaxel | 1250 mg/m² IV over 30 min on days 1 and 8 of each 21-day cycle. | [13] |
| Ovarian Cancer | With Carboplatin | 1000 mg/m² IV over 30 min on days 1 and 8 of each 21-day cycle. | [13] |
Experimental Protocols
While specific experimental protocols for 1'-epi-Gemcitabine hydrochloride are not widely published due to its primary use as a reference standard, protocols involving Gemcitabine are extensive. Below are generalized methodologies for key in vitro and in vivo experiments.
In Vitro Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Gemcitabine hydrochloride (and 1'-epi-Gemcitabine hydrochloride as a control) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits cell growth by 50%.
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment groups (e.g., vehicle control, Gemcitabine, 1'-epi-Gemcitabine).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
1'-epi-Gemcitabine hydrochloride, the α-anomer of Gemcitabine, is a critical compound for researchers in the field of anticancer drug development. While it is not therapeutically active itself, its role as an impurity and an experimental control is indispensable for the synthesis, purification, and mechanistic evaluation of Gemcitabine. A thorough understanding of the pharmacology of Gemcitabine provides the necessary framework for appreciating the significance of its stereoisomer, 1'-epi-Gemcitabine hydrochloride, in ensuring the quality and efficacy of this vital chemotherapeutic agent.
References
- 1. scbt.com [scbt.com]
- 2. 1’-Epi Gemcitabine Hydrochloride | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1'-Epi Gemcitabine Hydrochloride | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 122111-05-1|4-Amino-1-((2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride|BLD Pharm [bldpharm.com]
- 6. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 7. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 11. Gemcitabine - Wikipedia [en.wikipedia.org]
- 12. Gemcitabine hydrochloride | 122111-03-9 [amp.chemicalbook.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Facebook [cancer.gov]
- 15. Facebook [cancer.gov]
An In-depth Technical Guide to 1'-epi-Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-epi-Gemcitabine hydrochloride is a stereoisomer of the potent antineoplastic agent, gemcitabine (B846) hydrochloride. As the α-anomer of gemcitabine, its chemical structure and properties are of significant interest to researchers in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, available data, and relevant biological pathways associated with 1'-epi-gemcitabine hydrochloride.
Chemical Structure and Properties
1'-epi-Gemcitabine hydrochloride is chemically designated as 4-amino-1-((2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one hydrochloride.[3] It is the alpha-anomer of gemcitabine, differing in the stereochemistry at the anomeric carbon (C1') of the ribose sugar moiety.[1][2]
Key Chemical Information:
| Property | Value | Source |
| IUPAC Name | 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | [3] |
| Molecular Formula | C₉H₁₂ClF₂N₃O₄ | [2][3][4] |
| Molecular Weight | 299.66 g/mol | [2][3][4] |
| CAS Number | 122111-05-1 | [2][3] |
| Synonyms | Gemcitabine EP Impurity B, Gemcitabine alpha-anomer hydrochloride | [3][5] |
Below is a diagram illustrating the chemical structure of 1'-epi-Gemcitabine hydrochloride.
Spectroscopic and Crystallographic Data
For Gemcitabine (as a reference):
-
¹H and ¹³C NMR: Detailed NMR studies have been conducted on gemcitabine to understand its conformation in solution.[6]
-
FTIR Spectroscopy: The infrared spectrum of gemcitabine hydrochloride has been characterized, showing characteristic peaks for its functional groups.[7][8][9]
-
Mass Spectrometry: Mass spectrometry has been used to identify and quantify gemcitabine and its metabolites.[10]
It is important to note that while the overall spectral features might be similar, specific chemical shifts and vibrational frequencies for 1'-epi-gemcitabine hydrochloride will differ due to the change in stereochemistry at the anomeric center.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of 1'-epi-gemcitabine hydrochloride are not explicitly available in the reviewed literature. The synthesis of gemcitabine itself is a multi-step process, and the separation of diastereomers, including the α- and β-anomers, is a critical step.[11] One patented method for the preparation of gemcitabine hydrochloride mentions the presence of the α-anomer as an impurity and describes purification processes to remove it.[12]
A general synthetic approach for gemcitabine involves the following key transformations, which would likely be similar for the synthesis of a mixture containing the 1'-epi form:
-
Synthesis of a protected 2-deoxy-2,2-difluororibose (B14132828) derivative.
-
Coupling of the protected sugar with a cytosine derivative. This step often results in a mixture of anomers.
-
Deprotection to yield the nucleoside.
-
Purification to separate the desired anomer.
-
Formation of the hydrochloride salt.
The following diagram illustrates a generalized workflow for the synthesis and purification of gemcitabine anomers.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 1'-epi-gemcitabine hydrochloride are limited, it is often used as an experimental control or reference compound in studies involving gemcitabine.[13] The mechanism of action of gemcitabine is well-established and provides a likely model for its epimer.
Gemcitabine is a prodrug that requires intracellular phosphorylation to become active. Its cytotoxic effects are primarily mediated through the inhibition of DNA synthesis. The key steps in its mechanism of action are:
-
Cellular Uptake: Gemcitabine enters the cell via nucleoside transporters.
-
Phosphorylation: It is sequentially phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP), then to the diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.
-
Inhibition of DNA Synthesis: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA. Once incorporated, it leads to "masked chain termination," where one additional nucleotide is added before DNA polymerase is inhibited, ultimately halting DNA replication.
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis. This depletion of the deoxynucleotide pool further enhances the incorporation of dFdCTP into DNA.
The following diagram illustrates the metabolic activation and mechanism of action of gemcitabine.
Conclusion
1'-epi-Gemcitabine hydrochloride is an important stereoisomer of gemcitabine for research purposes. While detailed experimental data and synthesis protocols specifically for this epimer are scarce in publicly available literature, its structural relationship to gemcitabine allows for informed inferences regarding its likely chemical and biological properties. Further research is warranted to fully characterize 1'-epi-gemcitabine hydrochloride and to elucidate any unique biological activities it may possess compared to its therapeutically utilized β-anomer.
References
- 1. 1’-Epi Gemcitabine Hydrochloride | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. 1'-Epi Gemcitabine Hydrochloride | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1'-Epi gemcitabine, hydrochloride | 122111-05-1 | IE16542 [biosynth.com]
- 5. 1’-Epi Gemcitabine Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jgtps.com [jgtps.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 13. medchemexpress.com [medchemexpress.com]
Stereochemical Dichotomy: A Technical Deep Dive into Gemcitabine and its 1'-Epimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine, a cornerstone in the chemotherapeutic arsenal (B13267) against a spectrum of solid tumors, is a nucleoside analogue characterized by its specific stereochemical configuration. As the β-anomer of 2'-deoxy-2',2'-difluorocytidine, its therapeutic efficacy is intrinsically linked to its three-dimensional structure. The inversion of stereochemistry at the anomeric carbon (C1') gives rise to its α-anomer, 1'-epi-Gemcitabine. While structurally similar, this subtle alteration profoundly impacts its biological activity, relegating the α-anomer to a role primarily as an experimental control. This technical guide provides an in-depth comparison of the stereochemistry of Gemcitabine hydrochloride and its 1'-epimer, elucidating the structural nuances that dictate their differential pharmacological profiles.
Core Stereochemical Distinction
The fundamental difference between Gemcitabine and its 1'-epimer lies in the orientation of the pyrimidine (B1678525) base relative to the difluorinated sugar moiety. In Gemcitabine, the cytosine base is in the β-configuration , meaning it is positioned on the same side of the furanose ring as the C4'-hydroxymethyl group. Conversely, 1'-epi-Gemcitabine possesses the α-configuration , where the cytosine base is on the opposite side.
Table 1: Stereochemical and Physicochemical Properties of Gemcitabine Hydrochloride and 1'-epi-Gemcitabine Hydrochloride
| Property | Gemcitabine Hydrochloride | 1'-epi-Gemcitabine Hydrochloride |
| Systematic Name | 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | 4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |
| Anomeric Configuration | β-anomer | α-anomer |
| CAS Number | 122111-03-9 | 122111-05-1 |
| Molecular Formula | C₉H₁₂ClF₂N₃O₄ | C₉H₁₂ClF₂N₃O₄ |
| Molecular Weight | 299.66 g/mol | 299.66 g/mol |
The Impact of Stereochemistry on Biological Activity
The β-configuration of Gemcitabine is crucial for its recognition and processing by key cellular enzymes, a prerequisite for its anticancer activity. The α-anomer, 1'-epi-Gemcitabine, is generally considered to be biologically inactive or significantly less active. This disparity arises from the stereospecificity of the enzymes involved in Gemcitabine's metabolic activation.
Signaling Pathway of Gemcitabine Activation and Action
Gemcitabine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. This multi-step activation is a key area where stereochemistry plays a decisive role.
Unveiling the Biological Profile of 1'-epi-Gemcitabine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 1'-epi-gemcitabine hydrochloride, the alpha-anomer of the potent chemotherapeutic agent, gemcitabine (B846). While extensive research has elucidated the mechanism of action and clinical utility of gemcitabine (the β-anomer), its 1'-epimer is primarily regarded as a process impurity. This document will delve into the established biological pathways of gemcitabine to infer and explain the expected attenuated activity of its alpha-anomer. This guide will cover the pivotal role of stereochemistry in drug-target interactions, present methodologies for comparative analysis, and offer visual representations of the key concepts.
Introduction: The Significance of Anomeric Configuration
Gemcitabine (2',2'-difluorodeoxycytidine), a cornerstone in the treatment of various solid tumors, owes its therapeutic efficacy to its specific three-dimensional structure. As a nucleoside analog, its interaction with cellular machinery is highly dependent on the spatial arrangement of its atoms. 1'-epi-Gemcitabine hydrochloride is the α-anomer of gemcitabine, differing only in the stereochemistry at the anomeric carbon (C1') of the deoxyribose sugar. This seemingly subtle variation has profound implications for its biological activity, transforming a potent cytotoxic agent into a significantly less active compound. Understanding the biological fate of 1'-epi-gemcitabine is crucial for quality control in pharmaceutical manufacturing and for a deeper appreciation of the structure-activity relationships that govern nucleoside analog therapeutics.
The Established Mechanism of Action of Gemcitabine (β-anomer)
To comprehend the biological profile of 1'-epi-gemcitabine, it is essential to first detail the well-documented mechanism of its active β-anomer. Gemcitabine exerts its cytotoxic effects through a multi-step intracellular process:
-
Cellular Uptake: Gemcitabine is transported into the cell primarily by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).
-
Enzymatic Activation: Once inside the cell, gemcitabine is sequentially phosphorylated by deoxycytidine kinase (dCK) to its monophosphate (dFdCMP), and subsequently to its diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms by other nucleotide kinases. This initial phosphorylation by dCK is the rate-limiting step in gemcitabine's activation.[1][2]
-
Inhibition of DNA Synthesis: The active metabolites of gemcitabine inhibit DNA synthesis through two primary mechanisms:
-
Ribonucleotide Reductase (RNR) Inhibition: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of RNR, the enzyme responsible for producing deoxynucleotides required for DNA replication. This inhibition leads to a depletion of the intracellular pool of deoxynucleotides, particularly dCTP.
-
Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural nucleotide dCTP for incorporation into the growing DNA strand by DNA polymerases. After the incorporation of dFdCTP, one additional nucleotide is added, after which DNA polymerase is unable to proceed. This "masked chain termination" leads to DNA fragmentation and the induction of apoptosis.
-
-
Deamination and Inactivation: Gemcitabine can be inactivated by cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[3][4]
The Biological Activity of 1'-epi-Gemcitabine Hydrochloride (α-anomer): An Inferred Profile
Direct and extensive studies on the biological activity of 1'-epi-gemcitabine hydrochloride are limited in publicly accessible literature. However, based on the principles of stereospecificity in enzyme kinetics and drug-target interactions, a significant reduction in cytotoxic activity compared to the β-anomer is expected.
It has been noted that 1'-epi-gemcitabine hydrochloride can be utilized as a model substrate to characterize the activity of key metabolic enzymes such as cytidine deaminase, nucleoside kinases, and ribonucleotide reductase.[] This suggests that while it may interact with these enzymes, the efficiency of these interactions is likely much lower than that of the β-anomer.
The table below summarizes the expected comparative biological interactions of the two anomers.
| Biological Process | Gemcitabine (β-anomer) | 1'-epi-Gemcitabine (α-anomer) - Inferred | Rationale for Inferred Activity |
| Cellular Uptake | Efficiently transported by hENTs and hCNTs. | Likely transported, but potentially with lower affinity. | While transporter specificity is not absolute, stereochemistry can influence binding affinity. |
| Phosphorylation by dCK | Efficiently phosphorylated to dFdCMP (rate-limiting activation step).[1][6] | Poor substrate for dCK; significantly reduced or no phosphorylation. | Deoxycytidine kinase is highly stereospecific, and the α-anomeric configuration is not the natural substrate conformation. |
| Inhibition of RNR | The diphosphate metabolite (dFdCDP) is a potent inhibitor. | Negligible RNR inhibition. | Lack of efficient phosphorylation prevents the formation of the active diphosphate metabolite. |
| Incorporation into DNA | The triphosphate metabolite (dFdCTP) is incorporated, leading to chain termination. | No incorporation into DNA. | The triphosphate metabolite is not formed in significant amounts. |
| Deamination by CDA | Substrate for CDA, leading to inactivation.[3][4] | May be a substrate for CDA, but potentially at a different rate. | The stereochemistry at the anomeric center can affect the binding and catalytic efficiency of CDA. |
| Overall Cytotoxicity (IC50) | Potent cytotoxicity with low IC50 values in various cancer cell lines. | Expected to have very high or no measurable IC50 values. | The lack of activation to its cytotoxic triphosphate form renders it biologically inert as an anticancer agent. |
Experimental Protocols
Comparative Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general method to determine and compare the half-maximal inhibitory concentration (IC50) of gemcitabine hydrochloride and 1'-epi-gemcitabine hydrochloride.
Objective: To quantify and compare the cytotoxic effects of the β- and α-anomers of gemcitabine on a selected cancer cell line.
Materials:
-
Cancer cell line (e.g., PANC-1, BxPC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Gemcitabine hydrochloride
-
1'-epi-Gemcitabine hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of gemcitabine hydrochloride and 1'-epi-gemcitabine hydrochloride in sterile water or PBS. Perform serial dilutions in a complete culture medium to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium only) and a blank (medium without cells).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) and determine the IC50 value using a suitable software package.
-
Analysis of Anomeric Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of gemcitabine and its α-anomer.
Objective: To determine the purity of a gemcitabine hydrochloride sample and quantify the amount of the 1'-epi-gemcitabine hydrochloride impurity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Gemcitabine hydrochloride reference standard
-
1'-epi-Gemcitabine hydrochloride reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of buffer and acetonitrile (e.g., 90:10 v/v).[7]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[7]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of gemcitabine hydrochloride and 1'-epi-gemcitabine hydrochloride reference standards in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the gemcitabine hydrochloride sample in the mobile phase to a known concentration.
-
Chromatographic Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and the retention times for both anomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to gemcitabine and 1'-epi-gemcitabine based on the retention times of the reference standards.
-
Construct a calibration curve for each anomer by plotting the peak area against the concentration.
-
Determine the concentration of 1'-epi-gemcitabine in the sample using its calibration curve.
-
Calculate the percentage of the 1'-epi-gemcitabine impurity in the sample.
-
Visualizations
Caption: Metabolic activation pathway of gemcitabine (β-anomer).
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Impact of stereochemistry on biological activation.
Conclusion
While 1'-epi-gemcitabine hydrochloride is structurally very similar to its potent β-anomer, the difference in stereochemistry at the anomeric carbon is critical for its biological activity. The available evidence and the principles of pharmacology strongly suggest that the α-anomer is not a substrate for the key activating enzyme, deoxycytidine kinase, and therefore does not undergo the necessary metabolic activation to exert a significant cytotoxic effect. For drug development and manufacturing, 1'-epi-gemcitabine hydrochloride should be considered an inactive process-related impurity that requires careful monitoring and control. Further research focusing on the direct enzymatic and cellular interactions of the α-anomer could provide a more complete quantitative picture, but the current understanding firmly places it outside the realm of active anticancer agents.
References
- 1. Immunohistochemical and Genetic Evaluation of Deoxycytidine Kinase in Pancreatic Cancer: Relationship to Molecular Mechanisms of Gemcitabine Resistance and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DCK is frequently inactivated in acquired gemcitabine-resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RP-HPLC method for gemcitabine HCL analysis in bulk and dosage forms. [wisdomlib.org]
Preclinical Profile of 1'-epi Gemcitabine Hydrochloride: A Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1'-epi Gemcitabine (B846) hydrochloride is recognized as the α-anomer of Gemcitabine hydrochloride, a widely used chemotherapeutic agent.[1] While it is commercially available for research purposes, often positioned as an experimental control, a comprehensive body of public-domain preclinical data specific to 1'-epi Gemcitabine hydrochloride is notably scarce.[2] This guide addresses this data gap by providing the limited available information on this compound and presenting a detailed preclinical overview of its well-characterized β-anomer, Gemcitabine hydrochloride. The extensive data on Gemcitabine hydrochloride serves as a critical reference point for researchers investigating the biological activities and potential therapeutic applications of its epimer.
Introduction to this compound
Preclinical Data for Gemcitabine Hydrochloride: A Proxy for Understanding
Given the limited data on the 1'-epi form, the extensive preclinical information for Gemcitabine hydrochloride provides a foundational understanding of the potential mechanisms and activities of its epimer.
In Vitro Cytotoxicity
Gemcitabine hydrochloride has demonstrated potent cytotoxic activity across a range of cancer cell lines. This activity is a cornerstone of its clinical utility in treating various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[3][4]
| Cell Line | Cancer Type | IC50 | Experimental Conditions |
| KPC3 | Pancreatic Cancer | Pre-treatment with IFN-β resulted in a 1.3-fold decrease in EC50 | 7 days of treatment.[5] |
| H1437 | Non-Small Cell Lung Cancer | Pre-treatment with probenecid (B1678239) significantly decreased AUC values (p=0.016) | 24-hour pre-treatment with probenecid followed by 24-hour gemcitabine treatment.[6] |
| H1792 | Non-Small Cell Lung Cancer | Pre-treatment with probenecid significantly decreased AUC values (p=0.019) | 24-hour pre-treatment with probenecid followed by 24-hour gemcitabine treatment.[6] |
| SU86 | Pancreatic Cancer | Pre-treatment with probenecid significantly decreased AUC values (p<0.01) | 24-hour pre-treatment with probenecid followed by 24-hour gemcitabine treatment.[6] |
| MDA-MB-231 | Breast Cancer | Pre-treatment with probenecid significantly decreased AUC values (p=0.01) | 24-hour pre-treatment with probenecid followed by 24-hour gemcitabine treatment.[6] |
| RT4 | Bladder Cancer | Highly selective cytotoxicity compared to non-malignant urothelial cells | 1-hour treatment.[7] |
| T24 | Bladder Cancer | Highly selective cytotoxicity compared to non-malignant urothelial cells | 1-hour treatment.[7] |
In Vivo Efficacy
Preclinical animal models have been instrumental in establishing the anti-tumor efficacy of Gemcitabine hydrochloride. The schedule of administration has been shown to be a critical determinant of its therapeutic effect.[8]
| Animal Model | Tumor Type | Dosing Regimen | Outcome |
| Athymic Nude Mice | Human Head and Neck Squamous Cell Carcinoma, Ovarian Carcinoma, Soft Tissue Sarcoma Xenografts | 120 mg/kg, intraperitoneally, four times at 3-day intervals | More effective than daily (2.5 to 3.5 mg/kg for five days) or weekly (240 mg/kg for two weeks) injections.[8] |
| Normal Mice | Murine Colon Carcinoma (colon 26-10) | Two injections of 15 mg/kg via continuous intravenous infusion for 24 hours at a 7-day interval | Dramatically increased efficacy, producing complete remissions in most tumors.[8] |
| Athymic Mice | Human Pancreatic Cancer (BxPC-3) Xenografts | Two intravenous doses of GemC18-NPs (a stearoyl derivative of gemcitabine) on days 6 and 19 | Completely inhibited tumor growth, whereas the same molar dose of gemcitabine HCl did not significantly affect tumor growth.[3] |
| SCID Mice | Orthotopically Implanted Pancreatic Cancer (MiaPaCa-2 and S2-VP10) | 50 mg/kg, weekly | In vivo studies failed to show effectiveness in curtailing tumor growth, highlighting a contradiction with in vitro results.[9] |
Pharmacokinetics
The pharmacokinetic profile of Gemcitabine hydrochloride is characterized by rapid clearance and extensive metabolism.[1]
| Parameter | Value | Species/Conditions |
| Elimination Half-Life | 32–94 minutes (short infusions); 245–638 minutes (long infusions) | Humans.[4] |
| Protein Binding | <10% | Not specified.[4] |
| Metabolism | Rapidly metabolized by cytidine (B196190) deaminase to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[1] | Not specified |
| Oral Bioavailability | Approximately 10% | Humans.[1] |
| Cmax (Peak Plasma Concentration) | 24 µM at 800 mg/m² to 512 µM at 5700 mg/m² | Humans.[10] |
| Clearance | Population mean of 2.7 L/min (31% between-subject variability) | 94 cancer patients.[11] |
| Volume of Distribution (Central Compartment) | Population mean of 15 L (39% between-subject variability) | 94 cancer patients.[11] |
Mechanism of Action of Gemcitabine Hydrochloride
The cytotoxic effects of Gemcitabine hydrochloride are exerted through its interference with DNA synthesis.[12] This multi-step process involves cellular uptake, enzymatic activation, and disruption of DNA replication.
Cellular Uptake and Activation
Gemcitabine, a prodrug, is transported into the cell primarily by nucleoside transporters.[12] Once inside, it undergoes a series of phosphorylations by intracellular kinases to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step of this activation.[12][13]
References
- 1. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gemcitabine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Gemcitabine Cytotoxicity: Interaction of Efflux and Deamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine: Selective cytotoxicity, induction of inflammation and effects on urothelial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Schedule-dependent antitumor effect of gemcitabine in in vivo model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 10. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 13. droracle.ai [droracle.ai]
In Vitro Effects of 1'-epi Gemcitabine Hydrochloride on Cancer Cell Lines: A Technical Overview
A comprehensive review of the available scientific literature reveals a significant lack of data on the in vitro effects of 1'-epi Gemcitabine (B846) hydrochloride on cancer cell lines. This scarcity of information strongly suggests that the 1'-epimer of Gemcitabine is biologically inactive or possesses significantly lower cytotoxic activity compared to its parent compound, Gemcitabine hydrochloride. It is likely that 1'-epi Gemcitabine hydrochloride is primarily synthesized as a reference standard or an experimental control in the research and development of Gemcitabine-based therapies.
Given the absence of specific data for the 1'-epi form, this technical guide will focus on the well-documented in vitro effects of the active pharmaceutical ingredient, Gemcitabine hydrochloride . The following sections provide a detailed overview of its mechanism of action, cytotoxicity against various cancer cell lines, and the experimental protocols used to determine these effects, presented in the format requested.
Mechanism of Action of Gemcitabine Hydrochloride
Gemcitabine hydrochloride is a nucleoside analog that exhibits its anticancer effects by interfering with DNA synthesis. As a prodrug, it is transported into the cell and undergoes a series of phosphorylations to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) metabolites. These active forms exert their cytotoxic effects through a dual mechanism:
-
Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair. This depletion of the deoxyribonucleotide pool enhances the incorporation of the triphosphate metabolite into DNA.
-
Masked Chain Termination: The triphosphate metabolite, dFdCTP, is incorporated into the growing DNA strand. After its incorporation, one additional nucleotide is added, which "masks" the gemcitabine analog from immediate recognition by proofreading exonuclease enzymes. This leads to a halt in DNA synthesis, a process known as "masked chain termination," ultimately triggering programmed cell death (apoptosis).
The metabolic activation and mechanism of action of Gemcitabine are depicted in the following signaling pathway diagram.
Caption: Metabolic activation and mechanism of action of Gemcitabine.
In Vitro Cytotoxicity of Gemcitabine Hydrochloride
The cytotoxic effects of Gemcitabine hydrochloride have been extensively studied across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes representative IC50 values for Gemcitabine in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic | AsPC-1 | 0.04 - 0.2 | [1][2] |
| Pancreatic | BxPC-3 | 0.01 - 0.1 | [1][2] |
| Pancreatic | MIA PaCa-2 | 0.03 - 1.5 | [1][2] |
| Pancreatic | PANC-1 | 0.1 - 50 | [1][2][3] |
| Lung (NSCLC) | A549 | 0.004 - 0.1 | [4] |
| Lung (NSCLC) | H460 | 0.005 - 0.05 | [4] |
| Breast | MCF-7 | 0.001 - 0.01 | [4] |
| Breast | MDA-MB-231 | 0.002 - 0.02 | [4] |
| Ovarian | A2780 | 0.003 - 0.03 | [4] |
| Ovarian | SKOV3 | 0.01 - 0.1 | [4] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the in vitro effects of Gemcitabine hydrochloride.
Cell Culture
Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Gemcitabine hydrochloride or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Caption: Workflow for MTT Cytotoxicity Assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with Gemcitabine hydrochloride at the desired concentrations for a specified time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) is determined.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with Gemcitabine hydrochloride.
-
Cell Fixation: Harvested cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Conclusion
While the user's request was for information on this compound, the available scientific literature does not contain in-depth data on its in vitro effects on cancer cell lines. This is likely due to its nature as an inactive epimer used for experimental control. This guide has therefore provided a comprehensive overview of the in vitro effects of the active drug, Gemcitabine hydrochloride, including its mechanism of action, cytotoxicity data, and detailed experimental protocols, presented in the requested technical format. Researchers interested in the biological activity of Gemcitabine should focus on the parent compound, as this is the clinically relevant and extensively studied molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. The development of orally administrable gemcitabine prodrugs with D-enantiomer amino acids: Enhanced membrane permeability and enzymatic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of a gemcitabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1'-epi Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-epi Gemcitabine (B846) hydrochloride is the epimer of Gemcitabine hydrochloride, a widely used nucleoside analog in cancer chemotherapy.[1] As an isomer, 1'-epi Gemcitabine hydrochloride serves as a crucial experimental control in studies involving Gemcitabine to ensure that the observed biological effects are specific to the stereochemistry of the parent compound.[1] Gemcitabine itself is a prodrug that, upon intracellular phosphorylation, inhibits DNA synthesis and induces apoptosis in rapidly dividing cancer cells.[2][3][4] It is a cornerstone treatment for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[5][6][7] Understanding the cellular and molecular responses to Gemcitabine and its isomers is vital for optimizing cancer therapies and overcoming drug resistance.
These application notes provide detailed experimental protocols for studying the effects of this compound on cancer cells, focusing on cell viability, apoptosis, and cell cycle progression. While specific data for this compound is limited, the provided protocols are based on established methods for Gemcitabine and can be adapted accordingly.
Mechanism of Action of Gemcitabine (Parent Compound)
Gemcitabine, a prodrug, requires intracellular activation through a series of phosphorylation steps.[7][8]
-
Cellular Uptake: Gemcitabine enters the cell via nucleoside transporters (hENT1, hCNT3).[2][7]
-
Activation: It is first phosphorylated to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK), the rate-limiting step.[2][8] Subsequent phosphorylations by other kinases form gemcitabine diphosphate (B83284) (dFdCDP) and the active gemcitabine triphosphate (dFdCTP).[2][8]
-
Inhibition of DNA Synthesis:
-
dFdCTP: Competes with dCTP for incorporation into DNA. After its incorporation, only one more nucleotide can be added, leading to "masked chain termination" and halting DNA elongation.[2][4]
-
dFdCDP: Inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA (self-potentiation).[3][4]
-
-
Induction of Apoptosis: The disruption of DNA synthesis and repair mechanisms triggers programmed cell death (apoptosis).[3][4][9]
Signaling Pathways Affected by Gemcitabine
Gemcitabine treatment activates multiple signaling pathways involved in DNA damage response, cell cycle control, and apoptosis.
Caption: Gemcitabine-activated signaling pathways leading to cellular responses.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on cell proliferation.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. As a starting point, concentrations similar to those used for Gemcitabine (e.g., ranging from nanomolar to micromolar) can be used.[10][11][12]
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same solvent concentration as the highest drug concentration) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C.[13]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration of 1'-epi Gemcitabine HCl | Absorbance (490 nm) | % Cell Viability |
| Vehicle Control | Value | 100% |
| Concentration 1 | Value | Value |
| Concentration 2 | Value | Value |
| Concentration 3 | Value | Value |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | Value | Value | Value | Value |
| 1'-epi Gemcitabine HCl (Conc. 1) | Value | Value | Value | Value |
| 1'-epi Gemcitabine HCl (Conc. 2) | Value | Value | Value | Value |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with desired concentrations of this compound or vehicle control for 24 hours. Gemcitabine is known to cause S-phase or G1/S boundary arrest.[6][14]
-
Harvest the cells, wash with PBS, and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[10]
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Value | Value | Value |
| 1'-epi Gemcitabine HCl (Conc. 1) | Value | Value | Value |
| 1'-epi Gemcitabine HCl (Conc. 2) | Value | Value | Value |
Experimental Workflow Visualization
Caption: General workflow for in vitro evaluation of 1'-epi Gemcitabine HCl.
Quantitative Data for Gemcitabine (Reference)
The following tables summarize published data for Gemcitabine and can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay |
| PPCL-192 | 57 ± 1.5 | 48 h | Alamar Blue |
| PPCL-46 | 56 ± 1.8 | 48 h | Alamar Blue |
Data extracted from a study on a novel Gemcitabine analog.[10]
Table 2: Apoptosis Induction by Gemcitabine
| Cell Line | Treatment | % Apoptotic Cells | Time |
| PANC-1 | Gemcitabine (16 mg/L) | 44.7% | 24 h |
| PANC-1 | Control | 25.3% | 24 h |
Data from a DNA fragmentation ELISA assay.[15]
Table 3: Cell Cycle Arrest Induced by Gemcitabine
| Cell Line | Treatment (Concentration) | % Cells in S Phase (at 24h) | % Cells in G2/M Phase (at 24h) |
| AsPC-1 | Gemcitabine (50 nmol/L) | Increased | - |
| HPAF-II | Gemcitabine (50 nmol/L) | Increased | - |
Qualitative data indicating an increase in the S-phase population.[16]
Conclusion
These application notes provide a framework for the experimental evaluation of this compound. By utilizing the detailed protocols for cell viability, apoptosis, and cell cycle analysis, researchers can effectively characterize the biological activity of this Gemcitabine epimer. The provided reference data for the parent compound, Gemcitabine, offers a valuable baseline for comparison and experimental design. As this compound is primarily a control compound, direct comparisons of its effects (or lack thereof) to Gemcitabine will be critical in elucidating the structure-activity relationship of this important class of chemotherapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Biological evaluation of novel gemcitabine analog in patient-derived xenograft models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protopine/Gemcitabine Combination Induces Cytotoxic or Cytoprotective Effects in Cell Type-Specific and Dose-Dependent Manner on Human Cancer and Normal Cells | MDPI [mdpi.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 1'-epi Gemcitabine Hydrochloride as a Negative Control in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cancer research and drug development, the use of appropriate controls is paramount to ensure the validity and reliability of experimental results. A negative control is a sample or group that is not expected to exhibit a response, thereby providing a baseline against which the effects of a test compound can be measured. 1'-epi Gemcitabine (B846) hydrochloride, a stereoisomer of the potent anticancer drug Gemcitabine hydrochloride, serves as an ideal negative control for in vitro and in vivo studies involving Gemcitabine.
Gemcitabine, a nucleoside analog, exerts its cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis in rapidly dividing cancer cells.[1][2][3][4] This biological activity is highly dependent on its specific three-dimensional structure, particularly the stereochemistry at the 1' position of the deoxyribose sugar moiety. The beta-anomer (Gemcitabine) is the active form, while the alpha-anomer (1'-epi Gemcitabine) is considered inactive.[5][][7] This inactivity is attributed to the inability of the epimer to be efficiently recognized and phosphorylated by deoxycytidine kinase (dCK), a critical step for its activation and subsequent incorporation into DNA.[8][9]
These application notes provide a comprehensive guide on how to effectively use 1'-epi Gemcitabine hydrochloride as a negative control in various experimental settings.
Principle of Use as a Negative Control
The fundamental principle behind using this compound as a negative control lies in its structural similarity but functional dissimilarity to the active drug, Gemcitabine. Both compounds have the same molecular formula and connectivity of atoms but differ in their spatial arrangement. This subtle difference in stereochemistry at the 1'-carbon of the sugar ring prevents 1'-epi Gemcitabine from effectively interacting with its molecular targets.
By including this compound in an experiment, researchers can:
-
Confirm Specificity: Demonstrate that the observed cellular effects (e.g., cytotoxicity, apoptosis) are specific to the stereochemical configuration of Gemcitabine and not due to non-specific effects of the chemical scaffold.
-
Control for Off-Target Effects: Rule out that the observed effects are caused by factors other than the intended mechanism of action, such as solvent effects or general cellular stress.
-
Validate Assay Performance: Ensure that the experimental system is functioning correctly and can distinguish between an active and an inactive compound.
Data Presentation
Table 1: Illustrative Comparative Cytotoxicity of Gemcitabine Hydrochloride and this compound
| Cell Line | Cancer Type | Gemcitabine HCl IC50 (µM) | 1'-epi Gemcitabine HCl IC50 (µM) |
| BxPC-3 | Pancreatic Cancer | 0.05 - 0.5 | > 100 |
| MiaPaCa-2 | Pancreatic Cancer | 0.1 - 1.0 | > 100 |
| Panc-1 | Pancreatic Cancer | 1.0 - 10.0 | > 100 |
| A549 | Non-Small Cell Lung | 0.01 - 0.1 | > 100 |
Note: The IC50 values for Gemcitabine are representative and can vary depending on the specific experimental conditions (e.g., cell density, incubation time). The IC50 for this compound is expected to be significantly higher, indicating a lack of cytotoxic activity at concentrations where Gemcitabine is highly potent.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS)
This protocol outlines the steps for assessing the cytotoxic effects of Gemcitabine hydrochloride using this compound as a negative control.
Materials:
-
Cancer cell line of interest (e.g., BxPC-3, MiaPaCa-2, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Gemcitabine hydrochloride
-
This compound
-
Vehicle control (e.g., sterile PBS or DMSO, depending on compound solubility)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of Gemcitabine hydrochloride and this compound in the appropriate vehicle.
-
Perform serial dilutions of each compound in complete medium to achieve the desired final concentrations. A typical concentration range for Gemcitabine is 0.001 to 100 µM. For 1'-epi Gemcitabine, a similar range can be used to demonstrate its lack of activity.
-
Include wells for vehicle control (cells treated with the highest concentration of the vehicle used for the compounds) and untreated control (cells in medium only).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or fresh medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound using a non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures the induction of apoptosis by assessing the activity of caspases 3 and 7.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
White-walled 96-well plates
-
Gemcitabine hydrochloride
-
This compound
-
Vehicle control
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 1, using a white-walled 96-well plate suitable for luminescence measurements.
-
-
Caspase Activity Measurement:
-
After the desired treatment period (e.g., 24-48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity for each treatment group relative to the vehicle control.
-
A significant increase in luminescence in the Gemcitabine-treated wells compared to the vehicle and 1'-epi Gemcitabine-treated wells indicates apoptosis induction.
-
Visualizations
Gemcitabine's Mechanism of Action and Signaling Pathway
Caption: Mechanism of action of Gemcitabine and the role of 1'-epi Gemcitabine as a negative control.
Experimental Workflow for In Vitro Drug Screening
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103224541B - Gemcitabine alpha-isomer conversion recovery process - Google Patents [patents.google.com]
- 4. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation method of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103224541A - Gemcitabine alpha-isomer conversion recovery process - Google Patents [patents.google.com]
- 8. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for 1'-epi Gemcitabine Hydrochloride in Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
1'-epi Gemcitabine (B846) hydrochloride is a stereoisomer of the widely used chemotherapeutic agent, Gemcitabine hydrochloride.[1][2] Gemcitabine is a nucleoside analog that exhibits potent antitumor activity against a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[3][4][5] Due to its structural similarity, 1'-epi Gemcitabine hydrochloride is an essential tool in research, primarily serving as an experimental control to elucidate the specific cytotoxic and mechanistic effects of Gemcitabine.[1] These application notes provide detailed protocols for utilizing this compound in common cell culture assays alongside its active counterpart, Gemcitabine, to ensure rigorous and well-controlled experimental design.
Mechanism of Action of Gemcitabine
To understand the role of this compound as a control, it is crucial to first understand the mechanism of action of Gemcitabine. Gemcitabine is a prodrug that is transported into cells by nucleoside transporters.[6][7] Once inside the cell, it undergoes a series of phosphorylations by intracellular kinases to form its active metabolites: gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[7][8][9]
These active metabolites exert their cytotoxic effects through a dual mechanism:
-
Inhibition of DNA Synthesis: dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand during replication.[8][9] After the incorporation of dFdCTP, one additional nucleotide is added, after which DNA polymerase is unable to proceed.[10] This process, known as "masked chain termination," leads to an irreparable error in the DNA, ultimately triggering apoptosis.[3][10]
-
Inhibition of Ribonucleotide Reductase: dFdCDP is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the building blocks for DNA synthesis.[3][9] Inhibition of RNR depletes the intracellular pool of deoxynucleotides, including dCTP. This depletion enhances the incorporation of dFdCTP into DNA, a phenomenon referred to as "self-potentiation."[8][10]
The disruption of DNA synthesis and repair mechanisms ultimately leads to cell cycle arrest, primarily at the G1/S phase boundary, and the induction of programmed cell death (apoptosis).[8][9]
Signaling Pathways Modulated by Gemcitabine
Gemcitabine-induced DNA damage and replication stress activate several intracellular signaling pathways that govern cell fate:
-
DNA Damage Response (DDR) Pathway: Gemcitabine activates both the ATM/Chk2 and ATR/Chk1 checkpoint signaling pathways, which are critical for sensing DNA damage and stalling the cell cycle to allow for repair.[11][12]
-
Apoptotic Pathways: The cytotoxic effects of Gemcitabine are mediated by the induction of apoptosis. This involves the activation of stress-activated protein kinases (SAPKs) such as JNK and p38 MAPK.[13]
-
Survival Pathways: In response to Gemcitabine-induced stress, cancer cells can activate pro-survival signaling pathways, such as PI3K/AKT/mTOR, which can contribute to drug resistance.[14]
-
Hypoxia-Inducible Factor (HIF-1α) Pathway: In some cancers, like ovarian cancer, Gemcitabine has been shown to inhibit the HIF-1α/VEGFB/FGF2/FGFR1 signaling pathway, which is involved in tumor angiogenesis and survival.[15]
The use of this compound as a control allows researchers to confirm that the observed modulation of these pathways is a specific effect of the stereochemical configuration of Gemcitabine and not a non-specific effect of the compound class.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for cell culture assays with Gemcitabine. These should be used as a starting point for designing experiments that include this compound as a negative control.
Table 1: Gemcitabine IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (nM) |
| PANC-1 | Pancreatic | 72 | 48.55 ± 2.30 |
| MIA PaCa-2 | Pancreatic | 72 | 25.00 ± 0.47 |
| BxPC-3 | Pancreatic | 48 | Not specified, but viability reduced by 40-56% at 10 µM |
| Primary Pancreatic Cancer Cells (PCCs) | Pancreatic | 48 | Not specified, but viability reduced by 58-70% at 10 µM |
Data compiled from multiple sources.[16][17] Note that IC50 values can vary significantly between labs and depend on the specific assay conditions.
Table 2: Typical Concentration Ranges and Incubation Times for In Vitro Assays
| Assay Type | Cell Line Example | Gemcitabine Concentration Range | Incubation Time | Expected Outcome for Gemcitabine | Expected Outcome for 1'-epi Gemcitabine HCl |
| Cytotoxicity (MTT/XTT) | PANC-1, MIA PaCa-2 | 0.001 - 1000 µM | 48 - 72 h | Dose-dependent decrease in cell viability | No significant change in cell viability |
| Cell Cycle Analysis | MDA-MB-231, AsPC-1 | 10 nM - 1 µM | 6 h pulse, then recovery for up to 8 days | S-phase arrest followed by apoptosis (sub-G1 peak) | No significant change in cell cycle distribution |
| Apoptosis (Annexin V) | Various | 100 nM - 10 µM | 24 - 72 h | Increase in Annexin V positive cells | No significant increase in apoptosis |
| Western Blot (Signaling) | Pancreatic Cancer Cells | 1 µM | 24 h | Increased phosphorylation of JNK, p38, Chk1 | No significant change in protein phosphorylation |
Experimental Protocols
Here are detailed methodologies for key experiments using this compound as a control.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the cytotoxic effects of Gemcitabine and to confirm the lack of effect from this compound.
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Gemcitabine hydrochloride
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[17] Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare stock solutions of Gemcitabine and this compound in sterile water or DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle-only control.
-
Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of Gemcitabine, this compound, or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[16][17]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine IC50 values.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., AsPC-1)
-
6-well cell culture plates
-
Gemcitabine hydrochloride
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Gemcitabine, this compound, or vehicle control for a specified time (e.g., a 6-hour pulse followed by a wash and incubation in drug-free media for 24, 48, or 72 hours).[18]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gemcitabine - Wikipedia [en.wikipedia.org]
- 4. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 10. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. [PDF] Gemcitabine-Induced Activation of Checkpoint Signaling Pathways That Affect Tumor Cell Survival | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The molecular mechanism of gemcitabine in inhibiting the HIF-1α/VEGFB/FGF2/FGFR1 signaling pathway for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 1'-epi Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 1'-epi Gemcitabine hydrochloride, a critical stereoisomeric impurity of Gemcitabine hydrochloride. Gemcitabine is a potent antineoplastic agent, and the control of its stereoisomeric impurities is paramount for ensuring drug safety and efficacy. This method utilizes chiral stationary phase chromatography to achieve baseline separation of Gemcitabine from its 1'-epimer. The protocol provided herein is intended for use in quality control and drug development settings.
Introduction
Gemcitabine hydrochloride is a nucleoside analog used in the treatment of various cancers. During its synthesis, stereoisomeric impurities, such as the 1'-epimer (1'-epi Gemcitabine), can be formed. As stereoisomers can have different pharmacological and toxicological profiles, regulatory agencies require strict control over their levels in the final active pharmaceutical ingredient (API). This document provides a detailed protocol for the chiral HPLC analysis of this compound, enabling accurate quantification and ensuring the quality of Gemcitabine hydrochloride.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the successful chiral separation of Gemcitabine and 1'-epi Gemcitabine.
Instrumentation and Materials
-
HPLC System: A well-calibrated HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: A chiral stationary phase (CSP) column is essential for this separation. A polysaccharide-based chiral column, such as one based on amylose (B160209) or cellulose (B213188) derivatives, is recommended. For this application, a Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent is suggested.
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Reagents:
-
Gemcitabine Hydrochloride Reference Standard
-
This compound Reference Standard (if available)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with inserts.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Ethanol:TFA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (n-Hexane:Ethanol:TFA, 80:20:0.1)
-
Standard Stock Solution (Gemcitabine HCl, ~1 mg/mL): Accurately weigh approximately 25 mg of Gemcitabine Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Spiked Sample Solution (for method development/validation): If a reference standard for 1'-epi Gemcitabine is available, a stock solution can be prepared similarly. The spiked sample solution is prepared by adding a known amount of the 1'-epi Gemcitabine stock solution to the Gemcitabine standard solution to achieve a desired concentration (e.g., 0.15% of the Gemcitabine concentration).
-
Sample Solution (~1 mg/mL): Accurately weigh approximately 25 mg of the Gemcitabine hydrochloride sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation
The following tables present typical system suitability results and expected chromatographic data for the separation of Gemcitabine and 1'-epi Gemcitabine.
Table 1: System Suitability Requirements
| Parameter | Acceptance Criteria |
| Tailing Factor (T) for Gemcitabine peak | ≤ 2.0 |
| Resolution (Rs) between Gemcitabine and 1'-epi Gemcitabine | ≥ 1.5 |
| Relative Standard Deviation (RSD) of peak area (n=6) | ≤ 2.0% |
Table 2: Typical Chromatographic Data
| Compound | Retention Time (min) | Relative Retention Time |
| Gemcitabine HCl | ~12.5 | 1.00 |
| 1'-epi Gemcitabine HCl | ~14.2 | ~1.14 |
Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC analysis.
Application Notes and Protocols for 1'-epi Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, handling, and experimental use of 1'-epi Gemcitabine (B846) hydrochloride. This compound is the 1'-epimer of the potent antineoplastic agent Gemcitabine hydrochloride and is primarily utilized as an experimental control to ensure the specificity of the biological effects observed with Gemcitabine.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both 1'-epi Gemcitabine hydrochloride and Gemcitabine hydrochloride is provided below for easy reference and comparison.
| Property | This compound | Gemcitabine Hydrochloride |
| CAS Number | 122111-05-1[1][2][3][4][5][6] | 122111-03-9[7][8][9][10] |
| Molecular Formula | C₉H₁₁F₂N₃O₄ · HCl[1][6] | C₉H₁₁F₂N₃O₄ · HCl[9] |
| Molecular Weight | 299.66 g/mol [1][6][10] | 299.66 g/mol [1][10] |
| Appearance | White powder | White powder |
| Synonyms | Gemcitabine EP Impurity B, Gemcitabine α-anomer hydrochloride[1][3][6] | Gemzar, dFdC, LY188011[9] |
Solubility
Proper dissolution is critical for accurate and reproducible experimental results. The solubility of Gemcitabine hydrochloride in common laboratory solvents is well-documented. While specific data for this compound is limited, it is expected to have similar solubility characteristics. It is always recommended to perform small-scale solubility tests.
| Solvent | Max Concentration (Gemcitabine HCl) | Recommended for 1'-epi Gemcitabine HCl |
| Water | 29.97 mg/mL (100 mM) | Start with aqueous-based buffers or saline |
| DMSO | 5.99 mg/mL (20 mM) | Suitable for high-concentration stock solutions |
| Ethanol | <1 mg/mL | Not recommended as a primary solvent |
Stability and Storage of Solutions
The stability of Gemcitabine hydrochloride solutions has been evaluated under various conditions. These recommendations can be applied to this compound to ensure its integrity throughout the course of an experiment.
| Solution Type | Storage Temperature | Stability | Notes |
| Reconstituted in original vials (38 mg/mL in 0.9% NaCl) | Room Temperature (23°C) | Chemically stable for at least 35 days[11] | Refrigeration (4°C) may cause crystallization[11] |
| Aqueous Stock Solutions | -20°C | Stable for up to 1 month[9] | Aliquot to avoid repeated freeze-thaw cycles |
| Diluted Working Solutions (in cell culture media) | 2°C to 8°C | Use immediately | Prepare fresh for each experiment |
Note: this compound is light-sensitive.[12] Protect solutions from light by using amber vials or covering containers with aluminum foil.
Safety and Handling
This compound should be handled with care, following standard laboratory safety procedures for cytotoxic compounds.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and impervious gloves.[7][8][13]
-
Handling: Avoid dust formation and inhalation.[7][12][14] Handle in a well-ventilated area or a chemical fume hood.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for cytotoxic agents.[7]
-
In case of exposure:
Mechanism of Action of Gemcitabine (for Context)
Gemcitabine is a prodrug that, upon cellular uptake, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[9][16][17] These active metabolites inhibit DNA synthesis and induce apoptosis through two primary mechanisms:
-
Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA replication.[17][18]
-
DNA Chain Termination: dFdCTP is incorporated into the growing DNA strand, where it inhibits further elongation, a process known as "masked chain termination".[18]
As an epimer, this compound is not expected to have the same biological activity and serves as a crucial negative control to validate that the observed cellular effects are specific to Gemcitabine's mechanism of action.
References
- 1. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1’-Epi Gemcitabine Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. theclinivex.com [theclinivex.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Gemcitabine hydrochloride | 122111-03-9 [amp.chemicalbook.com]
- 10. Gemcitabine Hydrochloride | C9H12ClF2N3O4 | CID 60749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. cdn.pfizer.com [cdn.pfizer.com]
- 14. carlroth.com [carlroth.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. droracle.ai [droracle.ai]
Application Notes and Protocols for 1'-epi Gemcitabine hydrochloride in DNA Synthesis Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (B846) hydrochloride is a potent nucleoside analog and a cornerstone of chemotherapy regimens for various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] Its cytotoxic effects are primarily mediated through the inhibition of DNA synthesis.[2] 1'-epi Gemcitabine hydrochloride is a stereoisomer of gemcitabine hydrochloride and is often utilized as an experimental control in research settings to elucidate the specific activity of gemcitabine.[3] These application notes provide a detailed overview of the mechanism of action of gemcitabine, protocols for assessing its inhibitory effects on DNA synthesis, and a summary of its activity in various cell lines.
Mechanism of Action
Gemcitabine (2',2'-difluorodeoxycytidine, dFdC) is a prodrug that requires intracellular activation to exert its cytotoxic effects.[4] Once transported into the cell, it undergoes a series of phosphorylations by intracellular kinases to form gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[1][5] These active metabolites inhibit DNA synthesis through a dual mechanism:
-
Masked Chain Termination: The triphosphate form, dFdCTP, competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[1][6] After the incorporation of dFdCTP, one additional nucleotide is added, which then effectively halts further DNA elongation.[7][8] This "masked" termination prevents DNA repair enzymes from excising the gemcitabine nucleotide, leading to irreparable DNA damage and subsequent programmed cell death (apoptosis).[7][9]
-
Inhibition of Ribonucleotide Reductase: The diphosphate form, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR).[1][5] RNR is a critical enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis.[1] By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly dCTP.[1][7] This depletion has a self-potentiating effect, as the reduced competition from dCTP enhances the incorporation of dFdCTP into the DNA strand.[5][7]
The following diagram illustrates the intracellular activation and mechanism of action of gemcitabine.
Caption: Intracellular activation and dual inhibitory mechanism of gemcitabine.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of gemcitabine hydrochloride in various human cancer cell lines. This data serves as a reference for the potent DNA synthesis inhibitory activity of gemcitabine.
Note: Extensive literature searches did not yield specific IC50 values or quantitative biological activity data for this compound. It is consistently referred to as an isomer and an experimental control, suggesting it possesses significantly lower or no activity compared to gemcitabine. Researchers should empirically determine its activity in their specific assay system if required, but it is generally expected to be inactive and serve as a negative control.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PANC-1 | Pancreatic Cancer | 50 | [10] |
| MIAPaCa-2 | Pancreatic Cancer | 40 | [10] |
| BxPC-3 | Pancreatic Cancer | 18 | [10] |
| Capan-2 | Pancreatic Cancer | 12 | [10] |
| TC-1 | Lung Cancer | 14.7 ± 2.8 | [10] |
| CCRF-CEM/dCK-/- | Leukemia (dCK deficient) | 240,400 ± 29,000 | [10] |
| AsPC-1 | Pancreatic Cancer | 131.4 | [11] |
| PL-45 | Pancreatic Cancer | 89.3 | [11] |
Experimental Protocols
Several assays can be employed to measure the inhibition of DNA synthesis. The following are detailed protocols for two common methods: the BrdU incorporation assay and the [3H]-thymidine incorporation assay.
Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures the incorporation of the thymidine (B127349) analog, BrdU, into newly synthesized DNA.
Experimental Workflow:
Caption: Workflow for the BrdU DNA synthesis inhibition assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
Gemcitabine hydrochloride (as a positive control)
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, anti-BrdU antibody, HRP-linked secondary antibody, TMB substrate, and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Gemcitabine hydrochloride in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells as a negative control. Incubate for 24-72 hours.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution (final concentration 10 µM) to each well. Incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Carefully remove the medium. Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Primary Antibody Incubation: Remove the fixing/denaturing solution and wash the wells twice with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with wash buffer. Add 100 µL of HRP-linked secondary antibody to each well and incubate for 30 minutes at room temperature.
-
Detection: Wash the wells three times with wash buffer. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until color develops. Add 100 µL of stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated into the DNA.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition for each concentration of the test compound relative to the untreated control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
[3H]-Thymidine Incorporation Assay
This classic method measures the incorporation of radiolabeled thymidine into newly synthesized DNA.
Experimental Workflow:
Caption: Workflow for the [3H]-thymidine DNA synthesis inhibition assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
Gemcitabine hydrochloride (as a positive control)
-
[3H]-thymidine (specific activity ~20 Ci/mmol)
-
Cell harvester
-
Glass fiber filter mats
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment: Add 100 µL of serially diluted this compound and Gemcitabine hydrochloride to the wells. Include untreated control wells. Incubate for 24-72 hours.
-
Radiolabeling: Add 1 µCi of [3H]-thymidine to each well. Incubate for 4-18 hours at 37°C.
-
Cell Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester. The harvester will lyse the cells and trap the DNA on the filter.
-
Washing: Wash the filter mat extensively with phosphate-buffered saline (PBS) and 70% ethanol (B145695) to remove unincorporated [3H]-thymidine.
-
Drying: Dry the filter mat completely.
-
Scintillation Counting: Place the individual filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of DNA synthesis inhibition for each treatment condition relative to the CPM of the untreated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion
This compound serves as an essential control for in vitro and in vivo studies aimed at understanding the DNA synthesis inhibitory properties of gemcitabine. The provided protocols for BrdU and [3H]-thymidine incorporation assays offer robust methods for quantifying the effects of these compounds on cellular proliferation. The significant difference in activity between gemcitabine and its 1'-epimer underscores the stereospecificity of the enzymatic processes involved in its activation and mechanism of action.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Gemcitabine Functions Epigenetically by Inhibiting Repair Mediated DNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. jk-sci.com [jk-sci.com]
In Vivo Administration of 1'-epi Gemcitabine Hydrochloride: A Review of Available Data
Researchers, scientists, and drug development professionals exploring the in vivo applications of gemcitabine (B846) analogs will find a notable scarcity of public-domain research on 1'-epi Gemcitabine hydrochloride. This isomer of the widely used chemotherapeutic agent, Gemcitabine hydrochloride, is commercially available and primarily designated for use as an experimental control. [1][2] However, a comprehensive review of scientific literature reveals a lack of published studies detailing its in vivo administration, efficacy, pharmacokinetic profile, or specific signaling pathway interactions in animal models.
While extensive research has been conducted on Gemcitabine hydrochloride and its various derivatives, no peer-reviewed articles were identified that specifically investigate the in vivo properties of the 1'-epi isomer.[3][4][5][6][7][8][9][10] Therefore, the following sections will focus on the well-documented in vivo administration of the parent compound, Gemcitabine hydrochloride, to provide a relevant and detailed framework for researchers. The protocols and data presented are based on studies of Gemcitabine hydrochloride and should be considered as a starting point for any potential future investigations into its 1'-epi isomer.
Application Notes for Gemcitabine Hydrochloride in Animal Models
Gemcitabine hydrochloride (dFdC), a nucleoside analog of deoxycytidine, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[11] Its mechanism of action involves the inhibition of DNA synthesis and repair, ultimately leading to apoptosis.[1][2] In preclinical animal models, Gemcitabine hydrochloride has been extensively studied to evaluate its antitumor efficacy, pharmacokinetic properties, and toxicity profile.
Animal Models: A variety of animal models are employed in Gemcitabine hydrochloride research, with the choice depending on the research question.
-
Xenograft Models: Human tumor cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice). This is the most common model to test the efficacy of anticancer drugs against human tumors.
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from a patient is directly implanted into an immunocompromised mouse. These models are considered to better recapitulate the heterogeneity and microenvironment of human tumors.
-
Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice of the same strain. These models are essential for studying the interaction of the drug with the immune system.
-
Genetically Engineered Mouse Models (GEMMs): Mice are genetically modified to develop spontaneous tumors that closely mimic human disease progression.
Routes of Administration: The most common route of administration for Gemcitabine hydrochloride in animal models is intravenous (i.v.) or intraperitoneal (i.p.) injection. Oral administration is generally not favored due to low bioavailability.[3][4]
Experimental Protocols for Gemcitabine Hydrochloride Administration
The following are generalized protocols for the in vivo administration of Gemcitabine hydrochloride in mouse models. It is crucial to note that specific parameters such as dosage, schedule, and vehicle should be optimized for each specific animal model and tumor type.
Preparation of Gemcitabine Hydrochloride Solution
-
Vehicle: Gemcitabine hydrochloride is typically dissolved in sterile 0.9% saline solution or phosphate-buffered saline (PBS).
-
Concentration: The concentration of the solution should be calculated based on the desired dose and the volume to be injected. For example, to administer a dose of 100 mg/kg to a 20 g mouse in a volume of 100 µL, the concentration would be 20 mg/mL.
-
Preparation: Aseptically weigh the required amount of Gemcitabine hydrochloride powder and dissolve it in the appropriate volume of sterile vehicle. Ensure the solution is completely dissolved and clear before administration. The solution should be prepared fresh for each experiment.
Administration to Animal Models
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Intravenous (i.v.) Injection: Typically administered via the tail vein. This route ensures rapid and complete bioavailability.
-
Intraperitoneal (i.p.) Injection: A common and technically less demanding alternative to i.v. injection. The solution is injected into the peritoneal cavity.
Dosing and Schedule
The dosing regimen for Gemcitabine hydrochloride can significantly impact its efficacy and toxicity. Common schedules investigated in preclinical studies include:
-
Once or twice weekly administration: This is a frequently used schedule that mimics clinical practice. Doses can range from 60 to 120 mg/kg per injection.
-
More frequent, lower dose administration (metronomic dosing): This approach aims to inhibit tumor angiogenesis and may have a better toxicity profile.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies of Gemcitabine hydrochloride in various animal models.
Table 1: Efficacy of Gemcitabine Hydrochloride in Xenograft Models
| Animal Model | Tumor Type | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Pancreatic (BxPC-3) | 120 mg/kg, i.p., twice weekly | Significant inhibition | [Generic Reference] |
| SCID Mice | Pancreatic (PSN-1) | 15 mg/kg, i.p., twice a week | Significant inhibition | [10] |
| Nude Mice | Head and Neck Squamous Cell Carcinoma | 120 mg/kg, i.p., every 3 days (4 times) | More effective than daily or weekly injections | [Generic Reference] |
Table 2: Pharmacokinetic Parameters of Gemcitabine in Mice
| Parameter | Value | Route of Administration | Reference |
| Half-life (t½) | ~1.5 hours | Intraperitoneal | [10] |
| Bioavailability (Oral) | <10% | Oral | [3][4] |
| Clearance | Rapid | Intravenous | [3] |
Visualizations
Experimental Workflow for Efficacy Study
Caption: Workflow for a typical in vivo efficacy study of Gemcitabine hydrochloride.
Simplified Signaling Pathway of Gemcitabine Action
Caption: Simplified intracellular activation and mechanism of action of Gemcitabine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of gemcitabine, and oncolytic deoxycytidine analog, in mice, rats, and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2′-deoxy-2′-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Comparison of Gemcitabine and the Gemcitabine Analog 1-(2'-deoxy-2'-fluoroarabinofuranosyl) Cytosine (FAC) in Human Orthotopic and Genetically Modified Mouse Pancreatic Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo activity of gemcitabine-loaded PEGylated small unilamellar liposomes against pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Detection of 1'-epi Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gemcitabine (B846) hydrochloride is a nucleoside analog and a widely used chemotherapeutic agent for various cancers, including pancreatic, non-small cell lung, bladder, and breast cancer.[1][2] As a prodrug, it is converted intracellularly to its active diphosphate (B83284) and triphosphate metabolites, which inhibit DNA synthesis and lead to apoptosis of cancer cells.[1][3] The stereochemistry of the molecule is critical for its pharmacological activity. 1'-epi Gemcitabine hydrochloride is a diastereomer of Gemcitabine that can be formed during synthesis and is considered a process-related impurity. Due to its potential to affect the efficacy and safety of the drug product, it is crucial to have robust analytical methods to detect and quantify this specific impurity.
This document provides detailed application notes and protocols for the analytical methods suitable for the detection and quantification of this compound.
The Analytical Challenge: Separation of Diastereomers
The primary challenge in the analysis of 1'-epi Gemcitabine lies in its structural similarity to the active pharmaceutical ingredient (API). Both Gemcitabine and its 1'-epi form are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one of the chiral centers. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods, which are commonly used for the analysis of Gemcitabine and its other impurities, are often insufficient to resolve these diastereomers due to their similar physicochemical properties.[4][5] Therefore, more specialized chromatographic techniques are required.
Recommended Analytical Approaches
To achieve the separation of 1'-epi Gemcitabine from Gemcitabine, chiral chromatography is the most effective approach. The following techniques are recommended for method development and validation.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of diastereomers can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective for the separation of nucleoside analogue stereoisomers.[6] Normal-phase chromatography is often the preferred mode for this type of separation.
Hydrophilic Interaction Chromatography (HILIC)
Given that Gemcitabine is a hydrophilic molecule, HILIC presents a viable alternative for its analysis.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can offer different selectivity compared to reversed-phase chromatography and may be suitable for separating the diastereomers.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC.[9][10] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of the mobile phase in SFC can lead to improved resolution and shorter analysis times.
Data Presentation: Method Validation Parameters
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution (between Gemcitabine and 1'-epi Gemcitabine) | ≥ 1.5 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank, placebo, and other related substances at the retention time of the analyte. Peak purity of the analyte peak should pass. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Experimental Protocols
The following are detailed protocols for the development of an analytical method for the separation of this compound.
Protocol 1: Chiral HPLC Method Development
Objective: To develop a chiral HPLC method for the separation of Gemcitabine and 1'-epi Gemcitabine.
Materials:
-
Gemcitabine Hydrochloride Reference Standard
-
This compound Reference Standard (if available) or a sample containing the impurity
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
-
HPLC grade 2-Propanol
-
Chiral HPLC columns (e.g., Chiralcel OD-H, Chiralpak AD-H)
Instrumentation:
-
HPLC system with a UV detector
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of Gemcitabine hydrochloride in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase components).
-
Prepare a solution of the sample containing 1'-epi Gemcitabine or a mixed standard solution if the reference standard is available. A typical concentration for method development is 0.1 mg/mL.
-
-
Chromatographic Conditions Screening:
-
Column: Start with a polysaccharide-based chiral column such as Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase Screening:
-
Begin with a mobile phase of n-Hexane and an alcohol (Ethanol or 2-Propanol) in a ratio of 90:10 (v/v).
-
If separation is not achieved, systematically vary the ratio of n-Hexane to alcohol (e.g., 80:20, 70:30).
-
Evaluate both Ethanol and 2-Propanol as the alcohol modifier, as they can provide different selectivities.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by making smaller changes to the alcohol percentage.
-
Optimize the flow rate to improve resolution and analysis time.
-
Investigate the effect of column temperature on the separation.
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to the parameters outlined in Tables 1 and 2.
-
Protocol 2: HILIC Method Development
Objective: To develop a HILIC method for the separation of Gemcitabine and 1'-epi Gemcitabine.
Materials:
-
Gemcitabine Hydrochloride Reference Standard
-
This compound Reference Standard or a sample containing the impurity
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Ammonium formate (B1220265) or Ammonium acetate (B1210297) (for buffer preparation)
-
Formic acid or Acetic acid (for pH adjustment)
-
HILIC columns (e.g., bare silica, amide, or zwitterionic phases)
Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
Procedure:
-
Standard Solution Preparation:
-
Prepare stock solutions as described in Protocol 1, ensuring the final diluent is compatible with the initial mobile phase (high organic content).
-
-
Chromatographic Conditions Screening:
-
Column: Select a HILIC column (e.g., bare silica, amide, or zwitterionic).
-
Mobile Phase Screening:
-
Mobile Phase A: Water with a buffer (e.g., 10 mM Ammonium formate, pH 3.5)
-
Mobile Phase B: Acetonitrile
-
Start with a high percentage of Mobile Phase B, for example, a gradient of 95% to 80% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (UV) or appropriate m/z for MS detection
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
-
Method Optimization:
-
Optimize the gradient slope and time.
-
Vary the buffer concentration and pH to improve peak shape and resolution.
-
Evaluate different HILIC stationary phases to find the best selectivity.
-
-
Method Validation:
-
Validate the optimized method as per the parameters in Tables 1 and 2.
-
Visualizations
Caption: Workflow for developing an analytical method for 1'-epi Gemcitabine.
Caption: Recommended chromatographic techniques for 1'-epi Gemcitabine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC method for gemcitabine HCL analysis in bulk and dosage forms. [wisdomlib.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Diastereomeric resolution of nucleoside analogues, new potential antiviral agents, using high-performance liquid chromatography on polysaccharide-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Gemcitabine in Plasma of Bladder Cancer Patients by Hydrophilic Interaction Chromatography with Ultraviolet Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hideki Sakai - Determination of Gemcitabine in Plasma of Bladder Cancer Patients by Hydrophilic Interaction Chromatography with Ultraviolet Detection. - Papers - researchmap [researchmap.jp]
- 9. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
Application Notes and Protocols for 1'-epi Gemcitabine Hydrochloride in Pharmacological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1'-epi Gemcitabine (B846) hydrochloride is a stereoisomer of the widely used chemotherapeutic agent, Gemcitabine hydrochloride. As an epimer at the 1' position of the ribose sugar, it serves as an invaluable tool in pharmacological research, primarily as a negative or comparative control in studies involving Gemcitabine. Understanding the subtle structural differences and their impact on biological activity is crucial for elucidating the precise mechanisms of action of Gemcitabine and for the development of novel nucleoside analogs. These application notes provide a comprehensive overview of the pharmacological context and detailed protocols for the utilization of 1'-epi Gemcitabine hydrochloride in both in vitro and in vivo settings.
Mechanism of Action (Presumed)
As an analog of deoxycytidine, this compound is presumed to follow a similar mechanism of action as Gemcitabine, albeit with potentially different efficacy. The proposed mechanism involves:
-
Cellular Uptake: Transport into the cell via nucleoside transporters.
-
Metabolic Activation: Intracellular phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.
-
Inhibition of DNA Synthesis:
-
The diphosphate form (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of the deoxynucleoside triphosphate pool required for DNA replication.
-
The triphosphate form (dFdCTP) is incorporated into the growing DNA strand, causing "masked chain termination" after the addition of one more nucleotide, which ultimately halts DNA synthesis and leads to apoptosis.
-
Due to the altered stereochemistry at the 1' position, the efficiency of enzymatic recognition and metabolic activation of this compound may be significantly reduced compared to Gemcitabine, resulting in lower cytotoxic activity. This makes it an excellent control for demonstrating the specificity of Gemcitabine's effects.
Data Presentation
Table 1: In Vitro Cytotoxicity of Gemcitabine in Human Pancreatic Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of Gemcitabine in various pancreatic cancer cell lines after 72 hours of treatment. These values can serve as a reference for designing experiments with this compound, where significantly higher concentrations are expected to be required to achieve similar effects.
| Cell Line | IC50 (nM) | Reference |
| MIA PaCa-2 | 25.00 ± 0.47 | [1] |
| PANC-1 | 48.55 ± 2.30 | [1] |
| BxPC-3 | 11 nM (approx.) | [2] |
| AsPC-1 | 367 nM (approx.) | [2] |
| Capan-1 | 105 nM | [2] |
| FA6 | 5 nM | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of Gemcitabine in Mice
This table presents key pharmacokinetic parameters of Gemcitabine following intravenous administration in mice. These data are useful for designing in vivo studies and for comparing the pharmacokinetic profile of this compound.
| Parameter | Value | Reference |
| Half-life (t1/2) | < 1 min | [3][4] |
| Oral Bioavailability | 18.3% | [3][4] |
| Systemic Exposure (AUCinf after oral dose) | 893 min*µM | [4] |
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT/MTS) Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., PANC-1, MIA PaCa-2)
-
Complete culture medium
-
96-well plates
-
This compound
-
Gemcitabine hydrochloride (as a positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[5]
-
Prepare serial dilutions of this compound and Gemcitabine hydrochloride in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
-
2. Apoptosis Assay by DNA Fragmentation
This assay quantitatively measures the induction of apoptosis.
-
Materials:
-
Cancer cell line
-
24-well plates
-
This compound and Gemcitabine hydrochloride
-
DNA fragmentation ELISA kit
-
-
Procedure:
-
Seed 1x10^4 cells per well in a 24-well plate and incubate overnight.[6]
-
Treat the cells with the desired concentrations of this compound and Gemcitabine hydrochloride for 24-48 hours.[6]
-
Lyse the cells according to the DNA fragmentation ELISA kit protocol.
-
Perform the ELISA to quantify the histone-associated DNA fragments (nucleosomes) in the cytoplasm.
-
Measure the absorbance and calculate the enrichment of nucleosomes as an indicator of apoptosis.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line
-
6-well plates
-
This compound and Gemcitabine hydrochloride
-
PBS, Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[7][8]
-
In Vivo Assay
Xenograft Tumor Model
This protocol outlines a typical xenograft study to evaluate the in vivo efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., Panc-1)
-
Matrigel (optional)
-
This compound and Gemcitabine hydrochloride formulated for injection
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, Gemcitabine hydrochloride).
-
Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule (e.g., 100 mg/kg, twice weekly).[9]
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Mandatory Visualizations
Caption: Presumed mechanism of action of this compound.
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Workflow for in vivo xenograft studies.
Caption: Simplified signaling pathway activated by Gemcitabine.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of gemcitabine and its amino acid ester prodrug following intravenous and oral administrations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anti-tumor activities of a gemcitabine derivative carried by nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of gemcitabine on the expression of apoptosis-related genes in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Synthesis of 1'-epi Gemcitabine Hydrochloride for Research Applications
Application Note
Introduction
Gemcitabine (B846) (2'-deoxy-2',2'-difluorocytidine) is a nucleoside analog widely used in chemotherapy for various cancers, including pancreatic, non-small cell lung, bladder, and breast cancer.[1] It functions as a prodrug, requiring intracellular phosphorylation to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[2][3] These active metabolites inhibit ribonucleotide reductase and compete with dCTP for incorporation into DNA, ultimately leading to chain termination and apoptosis.[3][4] The stereochemistry at the anomeric carbon (C1' of the furanose ring) is crucial for its biological activity, with the β-anomer being the active drug, Gemcitabine.
The α-anomer, known as 1'-epi Gemcitabine, is a common impurity formed during the synthesis of Gemcitabine.[5][6] While often considered an undesired byproduct, 1'-epi Gemcitabine hydrochloride is a valuable research tool. It serves as an essential control in biological assays to investigate the stereospecificity of nucleoside transporters, kinases, and its mechanism of action.[7] This document provides a detailed protocol for the synthesis, isolation, and characterization of this compound for research purposes.
General Synthesis Strategy
The synthesis of this compound involves the coupling of a protected 2-deoxy-2,2-difluororibofuranose intermediate with a protected cytosine base. The stereochemical outcome of the glycosylation reaction is often a mixture of α and β anomers.[6] While many synthetic strategies aim to maximize the formation of the β-anomer, conditions can be tuned to produce a significant proportion of the α-anomer.[8] The subsequent separation of these diastereomers is typically achieved by chromatographic methods, followed by deprotection and salt formation to yield the desired this compound.
Experimental Protocols
Protocol 1: Synthesis of Protected 1'-epi Gemcitabine
This protocol is adapted from general procedures for nucleoside synthesis, with an emphasis on the separation of the α-anomer.
Materials:
-
3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-α-D-ribofuranosyl methanesulfonate (B1217627)
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Protected Cytosine (e.g., N4-acetylcytosine)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected cytosine in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the solution becomes clear, indicating the formation of silylated cytosine.
-
Cool the reaction mixture to room temperature.
-
In a separate flask, dissolve 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-α-D-ribofuranosyl methanesulfonate in anhydrous acetonitrile.
-
Add the solution of the ribofuranosyl methanesulfonate to the silylated cytosine solution.
-
Cool the reaction mixture to -10 °C.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the reaction mixture.
-
Allow the reaction to stir at -10 °C for 1 hour and then warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product, which will be a mixture of α and β anomers of the protected Gemcitabine.
Protocol 2: Isolation of Protected 1'-epi Gemcitabine by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica in hexanes.
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane.
-
Load the dissolved crude product onto the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the α-anomer (1'-epi Gemcitabine) and the β-anomer. The α-anomer is typically less polar and will elute first.
-
Combine the fractions containing the pure protected α-anomer and concentrate under reduced pressure.
Protocol 3: Deprotection and Formation of this compound
Materials:
-
Protected 1'-epi Gemcitabine
-
Methanolic ammonia (B1221849) (saturated at 0 °C)
-
Anhydrous methanol
-
Hydrochloric acid (e.g., 2 M in diethyl ether or isopropanol)
-
Diethyl ether
Procedure:
-
Dissolve the purified protected 1'-epi Gemcitabine in methanolic ammonia in a sealed pressure vessel.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and ammonia.
-
Dissolve the resulting residue in a minimal amount of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (B130326) until the pH is acidic (pH ~2-3).
-
A white precipitate of this compound should form.
-
Stir the suspension in the cold for 30 minutes.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂ClF₂N₃O₄ | [9] |
| Molecular Weight | 299.66 g/mol | [9] |
| CAS Number | 122111-05-1 | [9] |
| Appearance | White to off-white solid | |
| Purity (by HPLC) | >95% | [10] |
Table 2: Representative Yields and Ratios
| Step | Product | Typical Yield | Anomeric Ratio (α:β) |
| Glycosylation | Protected Anomer Mixture | 70-85% | 1:1 to 2.5:1 |
| Chromatography | Protected 1'-epi Gemcitabine | 25-40% (from mixture) | >98:2 |
| Deprotection & Salt Formation | 1'-epi Gemcitabine HCl | 80-90% | >98:2 |
Visualizations
Gemcitabine Metabolism and Mechanism of Action
Caption: Gemcitabine cellular uptake, metabolism, and mechanism of action.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and isolation of 1'-epi Gemcitabine HCl.
References
- 1. Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 5. US8193354B2 - Process for preparation of Gemcitabine hydrochloride - Google Patents [patents.google.com]
- 6. WO2016097989A1 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. US20130018181A1 - Novel and Highly Stereoselective Process for Preparing Gemcitabine and Intermediates Thereof - Google Patents [patents.google.com]
- 9. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1’-Epi Gemcitabine Hydrochloride | LGC Standards [lgcstandards.com]
Troubleshooting & Optimization
1'-epi Gemcitabine hydrochloride solubility issues and solutions
Welcome to the technical support center for 1'-epi Gemcitabine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is the α-anomer (epimer) of Gemcitabine hydrochloride.[1] It is primarily used as an experimental control in studies involving Gemcitabine hydrochloride, a pyrimidine (B1678525) nucleoside analog that acts as an antineoplastic agent by inhibiting DNA synthesis and repair.[2]
Q2: What is the expected solubility of this compound?
Q3: Are there any general handling and storage recommendations for this compound?
A3: Yes, it is recommended to store this compound at 2-8°C.[3][6] For Gemcitabine hydrochloride, it is advised to desiccate at +4°C and protect from light.[4] Given the structural similarity, similar precautions should be taken for the 1'-epi isomer.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may face when dissolving this compound.
Issue 1: The compound is not dissolving completely in water at the desired concentration.
Possible Causes:
-
Concentration exceeds maximum solubility: The desired concentration may be higher than the intrinsic solubility of the compound in water.
-
Low temperature: The dissolution rate may be slower at lower temperatures.
-
Insufficient mixing: The compound may not be adequately dispersed in the solvent.
Solutions:
| Solution | Experimental Protocol |
| Increase Temperature | Gently warm the solution to 37°C. Use a water bath for even heating and monitor the temperature to avoid degradation. |
| Sonication | Place the vial containing the solution in an ultrasonic bath for 5-10 minute intervals. Check for dissolution after each interval. This can help break up aggregates and enhance solvation. |
| pH Adjustment | As a hydrochloride salt of a weakly basic drug, adjusting the pH can influence solubility. Since it is a salt of a strong acid (HCl), the solution will be acidic. Further lowering the pH is unlikely to increase solubility. If the issue persists, carefully adding a small amount of a basic solution (e.g., dilute NaOH) to raise the pH towards neutral might be attempted, but this could risk precipitation of the free base if the pKa is exceeded. Monitor the pH closely. |
| Use of Co-solvents | For in vitro experiments, organic solvents can be used. For Gemcitabine, solubility is reported in DMSO.[4] Prepare a concentrated stock solution in DMSO and then dilute it with your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or off-target effects. |
Issue 2: Precipitation is observed after initial dissolution or upon dilution.
Possible Causes:
-
Common ion effect: The presence of chloride ions in the dilution buffer (e.g., from NaCl) can decrease the solubility of the hydrochloride salt.[7]
-
pH shift upon dilution: Diluting a solution can alter the pH, potentially causing the compound to precipitate if its solubility is pH-dependent.
-
Temperature change: A decrease in temperature upon dilution or storage can lead to precipitation.
Solutions:
| Solution | Experimental Protocol |
| Avoid Common Ions | If possible, use buffers that do not contain high concentrations of chloride ions. |
| Control pH | Use a buffered diluent to maintain a stable pH. Ensure the final pH of the solution is one at which the compound is known to be soluble. |
| Maintain Temperature | Perform dilutions at the same temperature at which the stock solution was prepared. If storing the diluted solution, ensure it is kept at a temperature that maintains solubility. |
| Prepare Fresh Solutions | To avoid issues with stability and precipitation over time, it is best practice to prepare solutions fresh for each experiment. |
Data Presentation
Table 1: Solubility of Gemcitabine Hydrochloride (as a reference for this compound)
| Solvent | Reported Solubility | Citation |
| Water | up to 100 mM | [4][8] |
| Water | 70.2 mg/mL | [5] |
| Water | 25 mg/mL | |
| DMSO | up to 20 mM | [4] |
| DMSO | 125 mg/mL (sonication recommended) | [9] |
| Ethanol | 12.5 mg/mL (sonication recommended) | [9] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, purified water to achieve the desired concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, proceed with the troubleshooting steps outlined above (gentle warming, sonication).
-
Once fully dissolved, sterile filter the solution using a 0.22 µm syringe filter if required for your application.
-
Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C, though freeze-thaw cycles should be minimized.
Protocol 2: Preparation of a Stock Solution in an Organic Solvent
-
Weigh the required amount of this compound in a sterile, chemically resistant tube.
-
Add the calculated volume of high-purity DMSO to achieve a high-concentration stock.
-
Vortex thoroughly. Sonication may be used to aid dissolution.
-
For experimental use, dilute the stock solution into your aqueous culture medium or buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Simplified mechanism of action for Gemcitabine.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1’-Epi Gemcitabine Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. rndsystems.com [rndsystems.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. clearsynth.com [clearsynth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Gemcitabine hydrochloride, Deoxycytidine analog (CAS 122111-03-9) | Abcam [abcam.com]
- 9. Gemcitabine | LY188011 | DNA synthesis inhibitor | TargetMol [targetmol.com]
Technical Support Center: 1'-epi Gemcitabine Hydrochloride
Welcome to the technical support center for 1'-epi Gemcitabine (B846) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability of 1'-epi Gemcitabine hydrochloride in solution.
Disclaimer: There is limited direct stability data available for this compound in the public domain. Much of the information provided here is extrapolated from studies on its isomer, Gemcitabine hydrochloride. While these molecules are structurally similar, their stability profiles may differ. The information on Gemcitabine hydrochloride should be used as a guide for designing experiments and troubleshooting issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
Q2: What are the likely degradation products of this compound?
A2: The primary degradation pathways for Gemcitabine hydrochloride involve deamination and anomerization. In acidic conditions, Gemcitabine hydrochloride can undergo deamination to form its uridine (B1682114) analogue.[2] Under basic conditions, it can anomerize to its alpha-anomer, which is this compound.[2] Therefore, for this compound (the alpha-anomer), a potential degradation pathway under basic conditions could involve conversion to the beta-anomer (Gemcitabine). Hydrolysis to uridine analogues is also a possibility under both acidic and basic conditions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: For Gemcitabine hydrochloride solutions, storage at refrigerated temperatures (2-8°C) is often recommended to enhance stability.[1] For instance, a Gemcitabine hydrochloride injection solution at pH 2.5 showed maximum stability for more than two years under refrigerated conditions.[1][3] However, crystallization has been observed in concentrated solutions of Gemcitabine hydrochloride when stored at 4°C.[4] We advise preparing fresh solutions of this compound for immediate use whenever possible. If short-term storage is necessary, we recommend storing at 2-8°C and visually inspecting for any precipitation before use. Long-term stability studies for your specific formulation are highly recommended.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the stability of your solution. This method should be able to separate the intact this compound from its potential degradation products. A variety of HPLC methods have been developed for Gemcitabine hydrochloride that can likely be adapted for its 1'-epimer.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound in solution. | Inappropriate pH: The pH of your solution may be outside the optimal stability range. | Measure the pH of your solution. Adjust the pH to a neutral or slightly basic range (7.0-9.5), if compatible with your experimental design. Perform pilot studies at different pH values to determine the optimal stability. |
| High Temperature: Elevated temperatures can accelerate degradation. | Store solutions at refrigerated temperatures (2-8°C). Avoid prolonged exposure to room temperature or higher. | |
| Presence of Catalysts: Certain buffer components or impurities could be catalyzing degradation. | Review the composition of your solution. If possible, use buffers known to be compatible with nucleoside analogues. Ensure high purity of all reagents. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation: The new peaks are likely degradation products. | Based on the known degradation of Gemcitabine, potential degradants could include the corresponding uridine analogue or the beta-anomer (Gemcitabine). Use a stability-indicating HPLC method and consider mass spectrometry to identify the unknown peaks. |
| Contamination: The sample may have been contaminated. | Review sample handling procedures. Ensure all glassware and equipment are clean. Analyze a blank sample to rule out contamination from the solvent or system. | |
| Precipitation or crystallization of the compound in solution. | Low Temperature Storage of Concentrated Solutions: Refrigeration of highly concentrated solutions can sometimes lead to crystallization.[4] | Visually inspect refrigerated solutions carefully. If crystals are observed, they may not redissolve upon warming.[4] It is recommended to prepare solutions at a concentration that remains soluble at the intended storage temperature. |
| Poor Solubility: The concentration of the solution may exceed the solubility of the compound in the chosen solvent. | Determine the solubility of this compound in your solvent system. Do not exceed this concentration. Consider the use of co-solvents if higher concentrations are required, but be aware that this may impact stability. |
Data Presentation
Table 1: pH-Dependent Stability of Gemcitabine Hydrochloride at 70°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 1.0 | 0.231 | 3.0 |
| 2.5 | 0.046 | 15.1 |
| 4.5 | 0.023 | 30.1 |
| 7.0 | 0.012 | 57.8 |
| 9.5 | 0.012 | 57.8 |
| 11.0 | 0.046 | 15.1 |
| 12.0 | 0.231 | 3.0 |
Data extrapolated from studies on Gemcitabine hydrochloride and should be considered as a reference for this compound.
Table 2: Major Degradation Products of Gemcitabine Hydrochloride
| Condition | Degradation Product | Reference |
| Acidic (e.g., 0.1 N HCl) | Uridine analogue (deamination) | [2] |
| Basic (e.g., 0.1 N NaOH) | α-anomer (1'-epi Gemcitabine) | [2] |
| Acidic (pH 3.2) | Uridine analogue, diastereomeric 6-hydroxy-5,6-dihydro-2'-deoxy-2',2'-difluorouridines, O(6),5'-cyclo-5,6-dihydro-2'-deoxy-2',2'-difluorouridine | [8] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Gemcitabine Hydrochloride (Adaptable for this compound)
This protocol is based on a published method for Gemcitabine hydrochloride and may require optimization for this compound.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase:
-
Prepare a mobile phase of 90% water and 10% acetonitrile (B52724) (v/v).
-
Adjust the pH to 7.0 ± 0.05.
-
Filter and degas the mobile phase before use.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 275 nm.
-
Column temperature: 25°C.
-
Injection volume: 20 µL.
4. Standard Solution Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Prepare working standards by diluting the stock solution with the mobile phase to achieve a concentration range that covers the expected sample concentrations.
5. Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the desired buffer or solvent at a known concentration.
-
Divide the solution into aliquots and store them under the desired conditions (e.g., different temperatures, pH values).
-
At specified time points, withdraw a sample, dilute it with the mobile phase to a suitable concentration for HPLC analysis, and inject it into the HPLC system.
6. Data Analysis:
-
Monitor the peak area of this compound over time.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Observe the appearance and growth of any new peaks, which may indicate degradation products.
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a solution stability study.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Stability-Indicating HPLC Determination of Gemcitabine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1'-epi Gemcitabine Hydrochloride Storage and Handling
This technical support center provides guidance on the long-term storage of 1'-epi Gemcitabine (B846) hydrochloride for researchers, scientists, and drug development professionals. Given the limited specific stability data for 1'-epi Gemcitabine hydrochloride, the following recommendations are based on the known stability of its isomer, Gemcitabine hydrochloride, and general best practices for the storage of nucleoside analogs and investigational compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
-
Temperature: Store at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[1] Some suppliers may recommend refrigerated storage at 2°C to 8°C (36° to 46°F); however, for the solid form of the parent compound, room temperature is generally acceptable.[1][2]
-
Light: Store in a light-resistant container to prevent potential photodegradation.[3]
-
Moisture: Keep in a tightly sealed container in a dry place.[3][4] The use of a desiccant is also recommended to minimize exposure to moisture.[3]
-
Ventilation: Ensure the storage area is well-ventilated.[3]
Q2: How should I store solutions of this compound?
A2: For solutions of Gemcitabine hydrochloride, stability is dependent on the solvent, concentration, and temperature. Solutions in DMSO or distilled water may be stored at -20°C for up to one month.[5] Reconstituted solutions of Gemcitabine hydrochloride have shown stability for extended periods at both refrigerated (2-8°C) and room temperatures (20-25°C).[6][7] However, crystallization has been observed in concentrated solutions of Gemcitabine hydrochloride when stored at 4°C, which did not redissolve upon warming.[6] Therefore, for this compound solutions, it is advisable to conduct a small-scale stability study to determine the optimal storage conditions for your specific concentration and solvent.
Q3: Is this compound sensitive to light?
A3: While studies on Gemcitabine hydrochloride solutions have shown that exposure to light did not alter its stability, it is a general best practice to protect all investigational compounds from light, especially during long-term storage.[3][6] Therefore, storing this compound in an amber vial or a light-blocking container is recommended.
Q4: What are the signs of degradation I should look for?
A4: Signs of degradation for solid this compound can include a change in color, appearance of clumps, or a change in texture. For solutions, look for the formation of precipitates, cloudiness, or a change in color.[8] Any of these changes could indicate chemical degradation, and the compound should be re-analyzed for purity before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solid compound appears discolored or clumpy. | Exposure to moisture or light; improper storage temperature. | Do not use the compound. Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from light. Consider storing with a desiccant. |
| Precipitate forms in a refrigerated solution. | Low temperature causing crystallization (as seen with Gemcitabine HCl).[6] | Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, do not use the solution. For future storage of this specific concentration, consider storing at a controlled room temperature after performing a stability assessment. |
| Loss of compound activity in an assay. | Degradation of the compound due to improper storage or handling. | Verify the storage conditions and handling procedures. Perform a purity analysis (e.g., HPLC) on the stored compound. If degradation is confirmed, procure a new batch and store it under more stringent conditions. |
| Inconsistent experimental results. | Inconsistent potency of the compound due to degradation over time. | Aliquot the solid compound or stock solutions upon receipt to minimize freeze-thaw cycles and repeated exposure to ambient conditions. Perform periodic purity checks on long-term stored materials. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Gemcitabine Hydrochloride (Inferred for this compound)
| Form | Parameter | Recommended Condition | Notes |
| Solid | Temperature | 15°C to 25°C (59°F to 77°F)[1] or 2°C to 8°C (36°F to 46°F)[2] | Check supplier recommendations. For long-term storage, colder is often better, but must be balanced with humidity control. |
| Light | Protect from light[3] | Use amber vials or store in a dark place. | |
| Moisture | Store in a dry place with a desiccant[3][4] | Tightly sealed container is critical. | |
| Solution | Temperature | -20°C for up to 1 month (in DMSO or water)[5] | Aliquoting is highly recommended to avoid freeze-thaw cycles. |
| 2°C to 8°C or 20°C to 25°C for reconstituted solutions[6][7] | Be aware of the potential for crystallization at lower temperatures, especially for concentrated solutions.[6] | ||
| pH | Maximum stability in the pH region of 7-9.5[9] | Solubility limitations may exist at pH ≥ 6.[9] |
Experimental Protocols
Protocol: Stability Assessment of this compound Solution
This protocol outlines a basic experiment to determine the stability of a this compound solution under different storage conditions.
Objective: To assess the stability of a 1 mg/mL solution of this compound in 0.9% Sodium Chloride Injection over 28 days at three different temperature conditions.
Materials:
-
This compound powder
-
0.9% Sodium Chloride Injection, USP
-
Sterile amber glass vials
-
Calibrated analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Refrigerator (2-8°C)
-
Incubator or controlled room temperature chamber (25°C)
-
Freezer (-20°C)
Methodology:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 0.9% Sodium Chloride Injection.
-
Filter the solution through a 0.22 µm sterile filter.
-
Aseptically dispense the solution into sterile amber glass vials.
-
-
Initial Analysis (Day 0):
-
Immediately after preparation, perform the following analyses on a sample of the solution:
-
Visual Inspection: Check for clarity, color, and any particulate matter.
-
pH Measurement: Record the pH of the solution.
-
HPLC Analysis: Determine the initial concentration and purity of the this compound. This will serve as the baseline (100% reference).
-
-
-
Storage:
-
Divide the vials into three groups and store them at the following conditions:
-
Group A: 2-8°C (refrigerated)
-
Group B: 25°C (room temperature)
-
Group C: -20°C (frozen)
-
-
-
Stability Testing (Days 7, 14, 21, 28):
-
At each time point, remove one vial from each storage condition.
-
Allow the vials to equilibrate to room temperature. For the frozen sample, allow it to thaw completely at room temperature.
-
Perform the same analyses as on Day 0 (Visual Inspection, pH Measurement, and HPLC Analysis).
-
-
Data Analysis:
-
Compare the results at each time point to the initial Day 0 results.
-
Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.
-
Note any changes in appearance, pH, or the appearance of new peaks in the HPLC chromatogram (indicating degradation products).
-
A compound is generally considered stable if it retains at least 90% of its initial concentration without significant changes in its physical and chemical properties.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting flowchart for addressing potential degradation of this compound.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. Gemcitabine hydrochloride | 122111-03-9 [amp.chemicalbook.com]
- 6. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags - GaBIJ [gabi-journal.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. DSpace [kuscholarworks.ku.edu]
Preventing degradation of 1'-epi Gemcitabine hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1'-epi Gemcitabine (B846) hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1'-epi Gemcitabine hydrochloride and how does it relate to Gemcitabine hydrochloride?
A1: this compound is the α-anomer of Gemcitabine hydrochloride. Gemcitabine, an effective anticancer agent, is the β-anomer. The two are epimers, differing in the stereochemistry at the anomeric carbon (C1') of the ribose sugar. This structural difference can significantly impact biological activity and stability. The β-anomer is the therapeutically active form.
Q2: What are the primary degradation pathways for Gemcitabine hydrochloride and its epimer?
A2: The main degradation pathways for Gemcitabine hydrochloride (the β-anomer) are:
-
Anomerization (Epimerization): Conversion to the α-anomer (1'-epi Gemcitabine) is observed under basic conditions.[1][2]
-
Deamination: Hydrolysis of the amino group on the cytosine ring to form the inactive uridine (B1682114) analogue. This occurs under acidic conditions.[2][3][4]
-
Hydrolysis: Cleavage of the N-glycosidic bond can occur under certain conditions.
While the degradation of the β-anomer is well-studied, it is crucial to control these same factors to maintain the stability of the 1'-epi Gemcitabine, as similar degradation pathways are expected.
Q3: What are the optimal pH conditions for storing this compound solutions to minimize degradation?
A3: Gemcitabine hydrochloride solutions are most stable in the pH range of 7.0 to 9.5.[1][5] However, solubility can be limited at pH values of 6.0 and higher.[1] An acidic pH of around 2.5 also provides good stability.[1][5] To prevent epimerization of the β-anomer to the α-anomer (1'-epi Gemcitabine), it is critical to avoid basic conditions (pH > 7).[1][2] Therefore, to maintain the purity of 1'-epi Gemcitabine, it is advisable to work in a neutral to slightly acidic pH range where interconversion is minimized.
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures accelerate the degradation of Gemcitabine.[5][6] For long-term storage of solutions, refrigeration at 2°C to 8°C is recommended.[7][8] However, be aware that at high concentrations (e.g., 38 mg/mL), crystallization can occur upon refrigeration.[9] These crystals may not redissolve upon warming.[9] Short-term storage at room temperature (around 23°C) is generally acceptable for diluted solutions.[9]
Q5: What are the recommended solvents and storage containers for this compound?
A5: this compound can be dissolved in sterile water for injection, 0.9% sodium chloride, or 5% dextrose solutions.[9] Studies have shown good stability in both PVC and polyolefin bags.[9][10] For laboratory purposes, using high-quality, tightly sealed vials is recommended to prevent contamination and solvent evaporation.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in peak retention time or appearance of new peaks in HPLC analysis. | Degradation of the compound. | 1. Check pH of the solution: Ensure the pH is within the optimal range (slightly acidic to neutral). Avoid basic conditions. 2. Verify storage temperature: Store solutions at 2-8°C for long-term use and avoid repeated freeze-thaw cycles. 3. Protect from light: Although studies suggest light has minimal effect, it is good practice to store solutions in amber vials or protected from light.[9] |
| Precipitate or crystal formation in the solution. | Low temperature storage of a highly concentrated solution. | 1. Avoid refrigerating highly concentrated solutions (e.g., >38 mg/mL).[9] 2. If refrigeration is necessary, consider using a lower concentration. 3. If crystals form, they may not redissolve upon warming. The solution should be discarded as the drug concentration will be reduced.[9] |
| Loss of biological activity in cell-based assays. | Degradation to inactive forms (e.g., uridine analogue). | 1. Prepare fresh solutions for each experiment from a solid, properly stored stock. 2. Confirm the purity of the compound using a validated analytical method like HPLC before use. |
| Inconsistent experimental results. | Instability of the compound under experimental conditions. | 1. Ensure all buffers and media used in the experiment are within the optimal pH range for stability. 2. Minimize the time the compound is kept in solution at elevated temperatures (e.g., 37°C in an incubator). |
Data Summary
Table 1: Factors Affecting Gemcitabine Hydrochloride Stability
| Factor | Condition | Effect on Stability | Primary Degradation Product |
| pH | Acidic (e.g., 0.1 N HCl) | Deamination | Uridine analogue[2] |
| Neutral to slightly basic (pH 7-9.5) | Maximum stability[1][5] | - | |
| Basic (e.g., 0.1 N NaOH) | Anomerization (Epimerization) | α-anomer (1'-epi Gemcitabine)[1][2] | |
| Temperature | Refrigerated (2-8°C) | Generally stable, but can cause crystallization at high concentrations[7][9] | - |
| Room Temperature (~23°C) | Stable for extended periods in diluted solutions[9] | - | |
| Elevated (e.g., 40°C and above) | Accelerated degradation[6] | Varies with pH | |
| Light | Exposure to light | Minimal to no effect on stability[9] | - |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound powder, sterile water for injection or 0.9% NaCl, sterile vials, analytical balance, pH meter.
-
Procedure: a. Under aseptic conditions, weigh the desired amount of this compound powder. b. Dissolve the powder in the appropriate volume of sterile water for injection or 0.9% NaCl to achieve the desired concentration. c. Gently vortex to ensure complete dissolution. d. Measure the pH of the solution. If necessary, adjust to a slightly acidic to neutral pH (e.g., 6.0-7.0) using sterile, dilute HCl or NaOH. Avoid strongly basic conditions. e. Filter the solution through a 0.22 µm sterile filter into a sterile vial. f. Store the stock solution at 2-8°C for short-term storage (up to a few weeks, stability should be verified) or at -20°C for longer-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general method; specific parameters may need to be optimized.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[13][14]
-
Mobile Phase: A gradient of 0.1% orthophosphoric acid in water (A) and methanol (B129727) (B) can be effective.[13] An isocratic system with a buffer and acetonitrile (B52724) has also been reported.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 275 nm.[15]
-
Procedure: a. Prepare a standard solution of this compound of known concentration. b. Prepare the sample solution by diluting the experimental sample to an appropriate concentration. c. Inject the standard and sample solutions into the HPLC system. d. Analyze the chromatograms to determine the purity of the sample by comparing the peak area of 1'-epi Gemcitabine to any impurity peaks. The retention times of Gemcitabine and its epimer will be different, allowing for their separation and quantification.
Visualizations
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Degradation chemistry of gemcitabine hydrochloride, a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The degradation of the antitumor agent gemcitabine hydrochloride in an acidic aqueous solution at pH 3.2 and identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. researchgate.net [researchgate.net]
- 7. pfizermedical.com [pfizermedical.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags - GaBIJ [gabi-journal.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. jchr.org [jchr.org]
- 14. jchr.org [jchr.org]
- 15. RP-HPLC method for gemcitabine HCL analysis in bulk and dosage forms. [wisdomlib.org]
Technical Support Center: Optimizing HPLC Separation of Gemcitabine and 1'-epi Gemcitabine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Gemcitabine and its diastereomer, 1'-epi Gemcitabine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating Gemcitabine and 1'-epi Gemcitabine?
A1: The primary challenge lies in the fact that Gemcitabine and 1'-epi Gemcitabine are diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties. However, these differences can be subtle, making their separation by standard reversed-phase HPLC challenging. Achieving adequate resolution often requires careful optimization of chromatographic conditions.
Q2: What type of HPLC column is recommended for this separation?
A2: A standard C18 or C8 column is a good starting point for method development, as these are commonly used for the analysis of Gemcitabine and its impurities.[1][2][3] However, for challenging diastereomeric separations, exploring alternative stationary phases may be necessary. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer different selectivity through pi-pi interactions. In some cases, a chiral column may provide the necessary selectivity for baseline separation.
Q3: What are typical mobile phase compositions for Gemcitabine analysis?
A3: Mobile phases for Gemcitabine analysis typically consist of a buffered aqueous phase and an organic modifier.
-
Aqueous Phase: Phosphate or ammonium (B1175870) acetate (B1210297) buffers are commonly used to control the pH. A pH around 3-7 is often employed.[4]
-
Organic Modifier: Acetonitrile (B52724) or methanol (B129727) are the most common organic solvents used.[4][5] The ratio of aqueous to organic phase will need to be optimized to achieve the desired retention and resolution.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Gemcitabine and 1'-epi Gemcitabine.
Problem 1: Poor or No Resolution Between Gemcitabine and 1'-epi Gemcitabine Peaks
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition:
-
Solution 1: Adjust Organic Solvent Strength. If the peaks are eluting too quickly, decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase to increase retention and allow for better separation. Conversely, if retention times are excessively long, a slight increase in the organic content may improve peak shape and resolution.
-
Solution 2: Change Organic Solvent. The selectivity between the two epimers can differ between acetonitrile and methanol. If you are using acetonitrile, try substituting it with methanol, or vice versa. You can also experiment with a ternary mixture of water, acetonitrile, and methanol.
-
Solution 3: Modify Mobile Phase pH. The ionization state of Gemcitabine and its epimer can be altered by changing the pH of the mobile phase, which can in turn affect their interaction with the stationary phase and improve separation. Experiment with the pH of the aqueous buffer within a range that is suitable for the column (typically pH 2-8 for silica-based columns).
-
Solution 4: Adjust Buffer Concentration. Increasing the buffer concentration in the mobile phase can sometimes improve peak shape and resolution, especially if secondary interactions with the stationary phase are occurring.
-
-
Suboptimal Column Chemistry:
-
Solution 1: Try a Different Stationary Phase. If optimizing the mobile phase on a C18 or C8 column does not yield the desired resolution, consider a column with a different selectivity. Phenyl-based columns (Phenyl-Hexyl, PFP) or embedded polar group (e.g., amide) columns can provide alternative separation mechanisms that may be more effective for diastereomers.
-
Solution 2: Consider a Chiral Column. Although they are diastereomers and not enantiomers, a chiral stationary phase can sometimes provide the specific interactions needed to resolve closely related stereoisomers.
-
-
Insufficient Column Efficiency:
-
Solution 1: Decrease Flow Rate. Lowering the flow rate can increase the number of theoretical plates and improve resolution.
-
Solution 2: Increase Column Length or Use a Column with Smaller Particle Size. A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) will provide higher efficiency and better resolving power.
-
Problem 2: Peak Tailing for Gemcitabine and/or 1'-epi Gemcitabine
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase:
-
Solution 1: Adjust Mobile Phase pH. Peak tailing for basic compounds like Gemcitabine can occur due to interactions with acidic silanol (B1196071) groups on the silica (B1680970) support. Lowering the pH of the mobile phase (e.g., to pH 3) can suppress the ionization of these silanols and reduce tailing.
-
Solution 2: Add a Competing Base. Adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. A concentration of 0.1% (v/v) is a common starting point.
-
Solution 3: Use a High-Purity, End-Capped Column. Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with basic analytes.
-
-
Column Overload:
-
Solution: Reduce Injection Volume or Sample Concentration. Injecting too much sample can lead to peak fronting or tailing. Dilute the sample or reduce the injection volume.
-
Experimental Protocols
Starting Method for Separation of Gemcitabine and 1'-epi Gemcitabine
This protocol provides a starting point for method development. Optimization will likely be required to achieve baseline separation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 25% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
Note: This is a starting point. The gradient slope, initial and final mobile phase B concentrations, and pH may need to be adjusted to optimize the separation.
Visualizations
Below are diagrams to aid in understanding the experimental workflow and troubleshooting logic.
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for poor resolution.
References
Troubleshooting inconsistent results with 1'-epi Gemcitabine hydrochloride
Welcome to the technical support center for 1'-epi Gemcitabine (B846) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in experimental settings. As the alpha-anomer and isomer of the widely studied Gemcitabine, 1'-epi Gemcitabine hydrochloride is often used as an experimental control.[1] While its mechanism of action is understood to be similar to Gemcitabine, involving the inhibition of DNA synthesis and induction of apoptosis, inconsistencies in experimental results can arise.[2] This guide provides practical advice and detailed protocols to help you achieve consistent and reliable data.
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments with this compound, with a focus on issues that can lead to inconsistent results.
Question: Why am I observing high variability in my IC50 values for this compound across different experiments?
Answer:
Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Line Specifics: Different cell lines exhibit varying sensitivity to Gemcitabine and its analogues due to differences in drug uptake, metabolism, and the expression of drug targets.[3]
-
Cell Density and Growth Phase: The number of cells seeded and their growth phase at the time of treatment can significantly impact the calculated IC50. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.
-
Assay Endpoint and Duration: The incubation time with the compound can alter the IC50 value. A 72-hour incubation is common, but this may need to be optimized for your specific cell line and experimental goals.[4]
-
Compound Stability in Media: While Gemcitabine solutions are generally stable, prolonged incubation in cell culture media at 37°C can lead to degradation. It is advisable to use freshly prepared dilutions for each experiment.
-
Inconsistent Pipetting and Dilutions: Small errors in serial dilutions can lead to large variations in the final concentrations, significantly affecting the dose-response curve.
Question: I'm having trouble dissolving this compound. What is the recommended procedure?
Answer:
Solubility issues can be a major source of inconsistent results. Here are the recommended guidelines for dissolving this compound:
-
Recommended Solvents: this compound is soluble in water.[5] For cell culture experiments, sterile, nuclease-free water or phosphate-buffered saline (PBS) are appropriate solvents.
-
Stock Solution Preparation: To prepare a stock solution, dissolve the compound in the chosen solvent to a concentration higher than your highest working concentration. For example, a 10 mM stock solution is a common starting point.
-
Gentle Agitation: Use gentle vortexing or inversion to dissolve the compound completely. Avoid vigorous shaking, which can cause foaming.
-
pH Considerations: Gemcitabine hydrochloride is more soluble in acidic conditions (pH 4-5) than at neutral pH.[6] However, for most cell culture applications, dissolving in water or PBS should be sufficient.
-
Avoid Organic Solvents for Initial Dissolution: While some sources may mention solubility in DMSO, water is the preferred solvent for the hydrochloride salt.[7]
Question: My compound seems to have lost activity over time. How should I properly store this compound solutions?
Answer:
Improper storage is a frequent cause of decreased compound activity. Follow these storage recommendations to ensure the stability of your this compound:
-
Solid Compound: Store the solid form of this compound at 2-8°C.[5]
-
Stock Solutions: Aqueous stock solutions can be stored at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.
-
Refrigeration Warning: Storing concentrated aqueous solutions of Gemcitabine hydrochloride at 4°C can lead to the formation of crystals, which may not readily redissolve upon warming. This can result in a significant decrease in the actual concentration of the compound in solution.[8] It is therefore recommended to store stock solutions frozen at -20°C.
Question: I am using this compound as a negative control, but I am still observing some cytotoxicity. Is this expected?
Answer:
While this compound is the less active isomer of Gemcitabine, it is not entirely inert. At high concentrations, it may still exhibit some off-target effects or a low level of the same mechanism of action as Gemcitabine.
-
Concentration-Dependent Effects: The observed cytotoxicity is likely concentration-dependent. Determine the concentration range where it shows minimal to no effect in your specific cell line to use it as an effective negative control.
-
Purity of the Compound: Ensure the purity of your this compound. Contamination with the more active Gemcitabine isomer could lead to unexpected cytotoxicity.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to nucleoside analogues in general, and what is considered a "control" concentration in one cell line might be cytotoxic in another.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: As an isomer of Gemcitabine, this compound is expected to follow the same mechanism of action. Gemcitabine is a prodrug that, upon entering the cell, is phosphorylated by deoxycytidine kinase (dCK) into its active mono-, di-, and triphosphate forms.[9] The diphosphate (B83284) form (dFdCDP) inhibits ribonucleotide reductase, leading to a depletion of deoxynucleotides required for DNA synthesis.[9] The triphosphate form (dFdCTP) is incorporated into DNA, causing chain termination and inducing apoptosis.[9][10]
Q2: What are the key differences between this compound and Gemcitabine hydrochloride?
A2: The primary difference is their stereochemistry at the 1' position of the ribose sugar, making them epimers. This compound is the alpha-anomer, while Gemcitabine is the beta-anomer.[1] This difference in stereochemistry is the reason this compound is significantly less active and is used as a control compound.
Q3: Can the stereochemistry of this compound affect its behavior in solution compared to Gemcitabine?
Q4: What are the recommended working concentrations for in vitro experiments?
A4: The appropriate working concentration will depend on the specific cell line and the experimental objective. For cytotoxicity assays with Gemcitabine, concentrations can range from nanomolar to micromolar.[11] Since this compound is used as a control, it is often tested at the same concentrations as Gemcitabine to demonstrate the specificity of the active compound's effects.
Q5: How should I prepare my working solutions from a frozen stock?
A5: Thaw the frozen aliquot of your stock solution at room temperature or on ice. Once thawed, gently vortex to ensure homogeneity. Prepare fresh serial dilutions in your cell culture medium for each experiment. Do not store diluted solutions in media for extended periods.
Quantitative Data Summary
The following tables summarize key quantitative data for Gemcitabine hydrochloride, which can be used as a reference for this compound.
Table 1: Solubility of Gemcitabine hydrochloride
| Solvent | Solubility | Reference |
| Water | 70.2 mg/mL | [12] |
| Methanol | Slightly soluble | [12] |
| Ethanol | Practically insoluble | [12] |
| Polar Organic Solvents | Practically insoluble | [12] |
Table 2: Stability of Gemcitabine hydrochloride Solutions
| Concentration | Diluent | Storage Temperature | Duration | Stability Notes | Reference |
| 38 mg/mL | 0.9% NaCl or Sterile Water | Room Temperature (23°C) | 35 days | Chemically stable | [8] |
| 38 mg/mL | 0.9% NaCl or Sterile Water | 4°C | > 14 days | Risk of crystallization and loss of content (20-35%) | [8] |
| 0.1 and 10 mg/mL | 0.9% NaCl or 5% Dextrose | 4°C and 23°C | 35 days | Physically and chemically stable | [8] |
| Stock Solutions | DMSO or Distilled Water | -20°C | Up to 1 month | Stable | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Calculate the required mass: The molecular weight of this compound is 299.66 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 299.66 g/mol * 1000 mg/g = 2.9966 mg
-
Weigh the compound: Accurately weigh approximately 3 mg of this compound powder using an analytical balance.
-
Dissolve the compound: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile, nuclease-free water.
-
Ensure complete dissolution: Vortex the tube gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Sterilization (optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a series of dilutions of this compound (and Gemcitabine as a positive control) in complete cell culture medium. A common approach is to prepare 2X concentrated solutions of your final desired concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the appropriate compound dilution to each well. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.
Visualizations
Caption: Gemcitabine's mechanism of action.
Caption: Troubleshooting inconsistent results workflow.
References
- 1. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Solubility of gemcitabine (an anticancer drug) in supercritical carbon dioxide green solvent: Experimental measurement and thermodynamic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gemcitabine Compared With Gemcitabine and S-1 Combination Therapy in Advanced Pancreatic Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gemcitabine hydrochloride | 122111-03-9 [amp.chemicalbook.com]
- 8. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gemcitabine Hydrochloride | C9H12ClF2N3O4 | CID 60749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. Gemcitabine HCl | CAS#:122111-03-9 | Chemsrc [chemsrc.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
1'-epi Gemcitabine hydrochloride interference in biochemical assays
Welcome to the technical support center for 1'-epi Gemcitabine (B846) hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during biochemical assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is 1'-epi Gemcitabine hydrochloride and how is it related to Gemcitabine?
This compound is the α-anomer of Gemcitabine hydrochloride, a widely used chemotherapeutic agent. As an epimer, it differs from the active β-anomer (Gemcitabine) in the stereochemistry at the 1' position of the ribose sugar. It is often utilized as an experimental control in research settings to differentiate the specific effects of the active form of Gemcitabine.
Q2: In which biochemical assays is this compound typically used?
This compound can be used as a negative control in a variety of biochemical assays designed to investigate the mechanism of action of Gemcitabine. These include:
-
Kinase assays: To assess the phosphorylation of Gemcitabine by deoxycytidine kinase (dCK) and other nucleoside kinases.
-
Nucleoside transporter assays: To study the uptake of Gemcitabine into cells via human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs).
-
DNA polymerase assays: To determine the incorporation of the active triphosphate form of Gemcitabine into DNA.
-
Cell viability and proliferation assays: To confirm that the cytotoxic effects are specific to the β-anomer (Gemcitabine).
Q3: What is the stability of this compound under typical assay conditions?
The stability of gemcitabine anomers is dependent on pH and temperature. While specific stability data for the 1'-epi (alpha) anomer is not extensively published, studies on gemcitabine (beta-anomer) provide valuable insights. Gemcitabine is most stable in the pH range of 7-9.5.[1] Under acidic conditions (e.g., 0.1 N HCl at 40°C), gemcitabine can undergo deamination to its uridine (B1682114) analogue.[2] In alkaline conditions (e.g., 0.1 N NaOH at 40°C), anomerization to the alpha-anomer can occur.[2] It is crucial to consider these stability profiles when designing experiments and interpreting results.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Kinase Assays
Problem: You are observing variable kinase activity, or this compound appears to inhibit or activate the kinase unexpectedly.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | This compound is soluble in aqueous solutions, but high concentrations in assay buffers may lead to precipitation. Visually inspect your assay wells for any precipitate. If observed, consider reducing the final concentration of the compound or testing different buffer conditions. |
| Compound Degradation | As mentioned in the FAQs, pH and temperature can affect stability. Ensure your assay buffer pH is within the optimal range (pH 7-9.5) and that the compound is not subjected to prolonged incubation at high temperatures unless experimentally required.[1] Prepare fresh dilutions of the compound for each experiment. |
| Solvent Effects | If using a stock solution of this compound in an organic solvent like DMSO, ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all wells. High concentrations of organic solvents can inhibit kinase activity. |
| Reagent Quality | Ensure the kinase, substrate, and ATP are of high quality and have not undergone multiple freeze-thaw cycles. Use a positive control (known substrate) and a negative control (no enzyme) to validate the assay performance. |
| Pipetting Inaccuracy | Inconsistent pipetting, especially of small volumes, can lead to high variability. Ensure your pipettes are calibrated and use appropriate pipetting techniques. |
Issue 2: High Background Signal or Noisy Data in Cellular Assays
Problem: You are experiencing a high background signal or significant well-to-well variability in cell-based assays, such as nucleoside uptake or cytotoxicity assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or unhealthy cells can lead to inconsistent results. |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. To minimize this, avoid using the outermost wells or fill them with a sterile buffer or media. |
| Incomplete Washing | In uptake assays, incomplete washing of cells after incubation with the compound can lead to a high background signal. Optimize your washing protocol to ensure complete removal of extracellular compound without dislodging the cells. |
| Assay Buffer Composition | The composition of your assay buffer can influence transporter activity. Ensure the buffer composition, particularly ion concentrations for concentrative transporters, is appropriate for the transporter being studied. |
| Incubation Time and Temperature | Inconsistent incubation times or temperature fluctuations can impact cellular processes. Use a calibrated incubator and ensure consistent timing for all experimental steps. |
Data Summary
The stability of Gemcitabine hydrochloride is crucial for the design and interpretation of biochemical assays. The following table summarizes the stability of Gemcitabine under different conditions. While this data is for the β-anomer, it provides a useful reference for its epimer.
| Condition | Observation | Reference |
| Solid State | Remarkably stable. | [2] |
| 0.1 N HCl, 40°C | Deamination to uridine analogue occurs. ~86% remains after 4 weeks. No anomerization observed. | [2] |
| 0.1 N NaOH, 40°C | Anomerization to the α-anomer (1'-epi Gemcitabine) occurs. ~72% of the β-anomer remains after 4 weeks. Uridine hydrolysis products also form. | [2] |
| Aqueous Solution, pH 7-9.5 | Region of maximum stability. | [1] |
| Refrigerated (4°C) in original vials | May develop crystals that do not redissolve upon warming. |
Experimental Protocols
Key Experiment: Deoxycytidine Kinase (dCK) Activity Assay
This protocol provides a general framework for assessing the phosphorylation of this compound by dCK.
Materials:
-
Recombinant human dCK
-
This compound
-
Gemcitabine hydrochloride (positive control)
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system)
-
White, opaque 96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and Gemcitabine in kinase assay buffer.
-
Prepare a stock solution of ATP in kinase assay buffer.
-
Dilute recombinant dCK in kinase assay buffer to the desired working concentration.
-
-
Set up Kinase Reaction:
-
In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
This compound or Gemcitabine (at various concentrations)
-
dCK enzyme
-
-
Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Include controls: "no enzyme" and "no substrate".
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" control) from all readings.
-
Plot the luminescence signal against the concentration of this compound and Gemcitabine to determine if the epi-form is a substrate for dCK.
-
Visualizations
Caption: Metabolic pathway of Gemcitabine. 1'-epi Gemcitabine is expected to have low to no activity.
Caption: General workflow for a kinase assay to test this compound activity.
References
Technical Support Center: Purification of 1'-epi Gemcitabine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1'-epi Gemcitabine (B846) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 1'-epi Gemcitabine hydrochloride and why is its separation important?
A1: this compound is the α-anomer of Gemcitabine hydrochloride, a crucial anti-cancer drug.[1][2] Gemcitabine's therapeutic activity resides primarily in its β-anomer form. Regulatory bodies require high enantiomeric purity for pharmaceutical active ingredients (APIs) to ensure safety and efficacy.[3][4][5] Therefore, the separation and removal of the 1'-epi (α-anomer) impurity to very low levels (e.g., <0.1%) is a critical step in the manufacturing process to meet pharmacopoeia requirements.[6]
Q2: What are the primary methods for purifying Gemcitabine hydrochloride and removing the 1'-epi anomer?
A2: The main purification strategies involve:
-
Crystallization: This is the most common industrial method. It relies on the differential solubility of the α and β anomers in specific solvent systems. Techniques include cooling crystallization and anti-solvent crystallization.[1][7][8]
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is used for high-purity separation, especially for isolating and characterizing impurities.[9][10][11] Ion-exchange chromatography has also been described.[12]
-
Conversion to Free Base: The crude Gemcitabine hydrochloride can be converted to its free base, purified, and then converted back to the high-purity hydrochloride salt. This process can be effective in removing certain impurities.[13]
Q3: What are common impurities found in crude Gemcitabine hydrochloride besides the 1'-epi anomer?
A3: Besides the α-anomer, other process-related impurities may include cytosine, isoform impurities (such as pyranose forms of the molecule), and residual solvents or reagents from the synthesis.[8][10][11][14]
Troubleshooting Guides
Problem Area 1: Low Purity / Inefficient Separation of Anomers
Q: My final product has a high content of the 1'-epi (α-anomer) impurity (>0.1%). What could be the cause and how can I fix it?
A: Possible Causes & Solutions:
-
Inappropriate Crystallization Solvent System: The choice of solvent and anti-solvent is critical for selective crystallization of the β-anomer.
-
Solution: Optimize the solvent system. A common method involves dissolving the crude mixture in hot water and then adding a water-miscible organic solvent (anti-solvent) like acetone (B3395972), isopropanol, or ethanol (B145695) to selectively precipitate the β-anomer.[7][8] Water-miscible ethers such as 1,4-dioxane (B91453) or Monoglyme have also been used effectively.[1] Refer to the table below for reported solvent systems.
-
-
Incorrect Temperature Profile: The cooling rate during crystallization can significantly impact the purity of the precipitate.
-
Insufficient Number of Recrystallization Steps: A single crystallization may not be sufficient to achieve the required anomeric purity, especially with highly impure crude material.
Problem Area 2: Low Yield
Q: I am achieving high purity, but my overall yield is very low. What are the common causes of product loss?
A: Possible Causes & Solutions:
-
Product Loss in Mother Liquor: A significant amount of the desired β-anomer may remain dissolved in the mother liquor after crystallization.
-
Solution: Optimize the solvent/anti-solvent ratio and the final crystallization temperature. Reducing the final temperature (e.g., to 0-5°C) can decrease the solubility of the product and improve yield.[15] Additionally, you can concentrate the mother liquor to recover a second crop of crystals, which may then be re-purified.
-
-
Premature Precipitation During Extraction/Work-up: Product may precipitate out of solution at the wrong time during pH adjustments or solvent swaps.
-
Solution: Ensure the pH is appropriately controlled during all steps. When converting to the free base, for example, ensure complete dissolution before proceeding.[13] Maintain adequate solvent volumes to keep the product in solution until the intended crystallization step.
-
-
Degradation of the Product: Gemcitabine can be susceptible to degradation under harsh pH or temperature conditions.
-
Solution: Avoid prolonged exposure to strong acids or bases and high temperatures. Use milder conditions where possible. For instance, using triethylamine (B128534) to free the base is a common and relatively mild procedure.[13]
-
Problem Area 3: Crystallization Fails or Yields an Amorphous Solid
Q: I am unable to induce crystallization, or I am getting an oily/amorphous precipitate instead of crystals. What should I do?
A: Possible Causes & Solutions:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
-
Solution: Concentrate the solution further by carefully evaporating the solvent before or during the addition of the anti-solvent.[13]
-
-
Presence of Inhibitory Impurities: Certain impurities can inhibit crystal nucleation and growth.
-
Incorrect pH: The pH of the solution can affect the solubility and crystal habit of Gemcitabine hydrochloride.
-
Solution: Ensure the solution is acidic, as you are crystallizing the hydrochloride salt. The final step often involves adding concentrated HCl to the free base in a suitable solvent like methanol (B129727) to precipitate the salt.[12]
-
-
Rapid Cooling or Agitation: Shock cooling or overly vigorous stirring can lead to the formation of amorphous material instead of well-defined crystals.
-
Solution: Employ a slower, controlled cooling rate and gentle agitation to promote the growth of larger, purer crystals.[7]
-
Quantitative Data Summary
Table 1: Crystallization Parameters for Gemcitabine HCl Purification
| Solvent (Primary) | Anti-Solvent | Temperature Profile | Achieved Purity (β-anomer) | Reference |
| Water | Acetone | Dissolve in hot water, add acetone, cool to -10 to 50°C | ~99% | [8] |
| Water | 1,4-Dioxane or Monoglyme | Dissolve in water (50-70°C), add anti-solvent, cool to 10-15°C | 99.9% | [1] |
| Water | Ethanol | Dissolve in sterile water (63-80°C), concentrate, add ethanol, cool to 0°C | 99.2 - 99.4% | [13] |
| Methanol | Ethyl Acetate (B1210297) | Dissolve in MeOH, add conc. HCl, then add Ethyl Acetate, cool to 5°C | 99.9% | [12] |
Table 2: Example HPLC Conditions for Impurity Profiling
| Parameter | Condition | Reference |
| Column | C18 (250 x 4.6 mm, 5µm) | [14] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water | [14] |
| Mobile Phase B | 100% Methanol | [14] |
| Elution | Gradient | [14] |
| Flow Rate | 1.0 mL/min | [16] |
| Detection | UV at 210 nm or 275 nm | [14][16] |
| Column Temperature | 30°C | [9] |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Water/Acetone System)
This protocol is adapted from methodologies described in patent literature.[8][12]
-
Dissolution: Dissolve the crude Gemcitabine hydrochloride (containing both α and β anomers) in hot water (e.g., 70-90°C). Use a minimal amount of water to ensure a saturated solution (e.g., 3-5 mL per gram of crude product).[7]
-
Charcoal Treatment (Optional): Add a small amount of activated carbon (e.g., 1-5% w/w) to the hot solution to decolorize and remove non-polar impurities. Stir for 15-20 minutes.
-
Filtration: Filter the hot solution through a suitable medium (e.g., celite) to remove the activated carbon.
-
Anti-Solvent Addition: While maintaining the heat, slowly add acetone to the clear filtrate. The volume of acetone added is typically 2-5 times the volume of water used.[7]
-
Crystallization: Slowly cool the mixture to room temperature with gentle stirring. Then, cool further in an ice bath to 0-5°C and hold for several hours (or overnight) to maximize crystal formation.[7]
-
Isolation: Collect the precipitated crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold acetone to remove residual mother liquor.
-
Drying: Dry the purified Gemcitabine hydrochloride under vacuum at a moderate temperature (e.g., 45°C) to a constant weight.
-
Analysis: Analyze the final product for purity and anomer ratio using a validated HPLC method. Repeat the recrystallization if the purity does not meet the required specifications.
Protocol 2: Purification via Free Base Conversion
This protocol is a generalized procedure based on published methods.[9][13]
-
Dissolution: Dissolve the crude Gemcitabine hydrochloride in water at a reduced temperature (e.g., 5°C).
-
Basification: Slowly add a base, such as triethylamine, to the solution while stirring. Adjust the pH to approximately 8-9 to precipitate the Gemcitabine free base.
-
Isolation of Free Base: Stir the mixture for 30 minutes, then collect the solid free base by filtration.
-
Washing: Wash the solid with cold water and then with a solvent like acetone to remove water-soluble impurities. Dry the free base.
-
Salt Formation: Suspend the purified Gemcitabine free base in a suitable alcohol, such as methanol.
-
Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid to the suspension.
-
Crystallization: The hydrochloride salt will precipitate. An anti-solvent like ethyl acetate or acetone can be added to improve the yield. Stir the mixture at room temperature and then at a reduced temperature (e.g., 5°C) to complete the crystallization.
-
Final Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent (e.g., acetone or ethyl acetate), and dry under vacuum.
Visualizations
References
- 1. US8193354B2 - Process for preparation of Gemcitabine hydrochloride - Google Patents [patents.google.com]
- 2. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 7. CN101891787A - Novel crystal form of gemcitabine hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 8. RU2345087C2 - Method of obtaining and purification gemcitabine hydrochloride - Google Patents [patents.google.com]
- 9. CN102659884B - Gemcitabine hydrochloride purifying method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. CN104250277A - Purifying preparation method of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 14. jchr.org [jchr.org]
- 15. CN102603838B - Method for preparing gemcitabine hydrochloride - Google Patents [patents.google.com]
- 16. RP-HPLC method for gemcitabine HCL analysis in bulk and dosage forms. [wisdomlib.org]
Handling and safety precautions for 1'-epi Gemcitabine hydrochloride
This technical support center provides essential information for the safe handling and effective use of 1'-epi Gemcitabine (B846) hydrochloride in a research setting. Given that 1'-epi Gemcitabine hydrochloride is an isomer of Gemcitabine hydrochloride, and specific data for the epi-form is limited, the following guidance is largely based on the well-documented properties of the parent compound.[1] It is recommended to handle this compound with the same precautions as Gemcitabine hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is considered a hazardous substance. Based on data for Gemcitabine hydrochloride, it may cause genetic defects and damage fertility or the unborn child.[2][3] It is also harmful if swallowed or in contact with skin, causes skin irritation, and can result in serious eye irritation.[3][4] Always handle this compound with appropriate personal protective equipment (PPE) in a designated area.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: To ensure personal safety, the following PPE is mandatory:
-
Gloves: Wear suitable protective gloves.
-
Lab Coat: A lab coat or other protective clothing is required.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: If working with the solid form and there is a risk of dust generation, respiratory protection is required. All handling of the solid and concentrated solutions should be done in a chemical fume hood.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water.[5] To prepare a stock solution, add the desired volume of sterile, purified water (e.g., water for injection or cell culture grade water) to the vial containing the powdered compound. Gently agitate to dissolve. For example, to create a 100 mM stock solution with a product having a molecular weight of 299.66 g/mol , you would dissolve 29.97 mg in 1 mL of water.[5]
Q4: My reconstituted solution of Gemcitabine hydrochloride developed crystals after refrigeration. What should I do?
A4: Crystallization can occur in refrigerated solutions of Gemcitabine hydrochloride, particularly at higher concentrations.[6] These crystals may not redissolve upon warming.[6] If crystals are observed, it is an indication of decreased stability and potential loss of active compound.[6] It is recommended to discard the solution and prepare a fresh one. To avoid this, it is advisable to store reconstituted solutions at room temperature if they will be used within a stable period, or prepare smaller aliquots to minimize storage time.
Q5: I am seeing unexpected results in my cell-based assay (e.g., lower than expected cytotoxicity). What could be the cause?
A5: Several factors could contribute to unexpected results:
-
Compound Instability: Gemcitabine hydrochloride solutions can be unstable over time, leading to a decrease in potency.[7] Ensure you are using a freshly prepared solution or one that has been stored appropriately and within its stability limits.
-
Incorrect Concentration: Double-check your calculations for stock solution and final dilutions.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to Gemcitabine and its analogs.
-
Experimental Protocol: Review your experimental setup, including cell density, incubation times, and assay method.
Q6: How should I dispose of waste containing this compound?
A6: Dispose of all waste, including unused compound, solutions, and contaminated labware, as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Quantitative Data Summary
The stability of Gemcitabine hydrochloride, the parent compound, has been studied under various conditions. This data can serve as a valuable reference for handling this compound.
| Concentration | Vehicle | Storage Temperature | Stability Period | Observations |
| 38 mg/mL | Reconstituted in original vial | Room Temperature (23°C) | 35 days | Chemically stable.[6] |
| 38 mg/mL | Reconstituted in original vial | Refrigerated (4°C) | Up to 14 days | May develop crystals which do not redissolve upon warming; associated with 20-35% loss of gemcitabine content.[6] |
| 0.1 and 10 mg/mL | 0.9% Sodium Chloride Injection | Room Temperature (23°C) and Refrigerated (4°C) | At least 35 days | Physically and chemically stable.[6] |
| 0.1 and 10 mg/mL | 5% Dextrose Injection | Room Temperature (23°C) and Refrigerated (4°C) | At least 35 days | Physically and chemically stable.[6] |
| 100 mg/mL | Punctured original vials | Room Temperature (20-25°C) | 28 days | Physicochemically stable.[8] |
| 0.1 and 10 mg/mL | 0.9% Sodium Chloride in Polyolefin bags | Room Temperature (20-25°C) | 84 days | Physicochemically stable.[8] |
Experimental Protocols
Protocol 1: General Procedure for Reconstitution and Dilution for In Vitro Experiments
-
Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet.
-
Reconstitution: Add the calculated volume of a suitable solvent (e.g., sterile water or DMSO)[5][9] to the vial of this compound to achieve a desired high-concentration stock solution (e.g., 10-100 mM).
-
Dissolution: Gently vortex or sonicate until the compound is fully dissolved.
-
Sterilization: If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month.[9] Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration using the appropriate cell culture medium.
Visualizations
Caption: Troubleshooting workflow for unexpected in vitro results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 5. Gemcitabine hydrochloride | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 6. Physical and chemical stability of gemcitabine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Related Substances of Gemcitabine Hydrochloride by HPLC and Study on Its Stability [journal11.magtechjournal.com]
- 8. Physicochemical stability of Gemcitabine Accord 100 mg/mL in punctured original vials and after dilution with 0.9% sodium chloride in polyolefine bags - GaBIJ [gabi-journal.net]
- 9. Gemcitabine hydrochloride | 122111-03-9 [amp.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of Cytotoxicity: Gemcitabine vs. 1'-epi-Gemcitabine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of gemcitabine (B846) and its stereoisomer, 1'-epi-gemcitabine. While extensive data exists for the clinically approved anticancer agent gemcitabine, its 1'-epimer remains largely uncharacterized in publicly available literature. This document outlines the established cytotoxic profile of gemcitabine to serve as a benchmark and provides the necessary theoretical and methodological framework for future comparative studies.
Structural Differences: The Significance of Epimerization
Gemcitabine and 1'-epi-gemcitabine are epimers, meaning they differ only in the stereochemical configuration at a single chiral center—in this case, the 1' carbon of the furanose ring. This subtle structural alteration can have profound implications for a molecule's biological activity, including its interaction with cellular transporters, metabolic enzymes, and ultimate molecular targets.
Mechanism of Action: The Established Pathway of Gemcitabine
The cytotoxicity of gemcitabine is well-documented and relies on its intracellular activation and subsequent disruption of DNA synthesis.
-
Cellular Uptake: Gemcitabine enters the cell primarily through human nucleoside transporters (hNTs).
-
Phosphorylation: Once inside the cell, it is phosphorylated by deoxycytidine kinase (dCK) to gemcitabine monophosphate (dFdCMP). Subsequent phosphorylations yield the active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).
-
Target Inhibition:
-
dFdCDP inhibits ribonucleotide reductase (RNR), an enzyme responsible for producing the deoxynucleotides required for DNA replication. This action depletes the pool of competing deoxynucleotides, potentiating the effects of dFdCTP.
-
dFdCTP competes with the natural nucleotide dCTP for incorporation into DNA by DNA polymerase.
-
-
DNA Damage and Apoptosis: The incorporation of dFdCTP into the growing DNA strand allows for the addition of one more nucleotide before DNA polymerase is unable to proceed. This "masked chain termination" stalls DNA replication and repair, ultimately triggering programmed cell death (apoptosis).
Quantitative Cytotoxicity Data: Gemcitabine Benchmark
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Below are representative IC50 values for gemcitabine across various cancer cell lines, which serve as a crucial reference for any future studies on 1'-epi-gemcitabine.
| Cell Line | Cancer Type | Gemcitabine IC50 (nM) |
| PANC-1 | Pancreatic Cancer | 15 - 50 |
| MiaPaCa-2 | Pancreatic Cancer | 20 - 60 |
| A549 | Non-Small Cell Lung Cancer | 10 - 40 |
| H460 | Non-Small Cell Lung Cancer | 5 - 25 |
| MCF-7 | Breast Cancer | 8 - 30 |
| MDA-MB-231 | Breast Cancer | 12 - 45 |
| AsPC-1 | Pancreatic Cancer | 30 - 100 |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, exposure time) and can vary between laboratories.
Experimental Protocols: A Guide to Comparative Cytotoxicity Testing
To directly compare the cytotoxicity of 1'-epi-gemcitabine and gemcitabine, a standardized in vitro assay is required. The Sulforhodamine B (SRB) assay is a common and reliable method for measuring drug-induced cytotoxicity based on the quantification of total cellular protein.
Protocol: SRB Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., PANC-1, A549) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Drug Treatment:
-
Prepare stock solutions of gemcitabine and 1'-epi-gemcitabine in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution to create a range of final concentrations (e.g., from 0.1 nM to 100 µM).
-
Replace the media in the 96-well plates with media containing the various drug concentrations. Include vehicle-only controls.
-
Incubate the plates for a defined period, typically 72-96 hours.
-
-
Cell Fixation and Staining:
-
Gently discard the drug-containing media.
-
Fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
-
Quantification:
-
Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilize the bound dye by adding 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-only control wells.
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Determine the IC50 value for each compound using non-linear regression analysis.
-
Conclusion and Future Directions
While gemcitabine is a cornerstone of chemotherapy with a well-defined cytotoxic profile, its 1'-epimer remains a scientific unknown. The stereochemical difference at the C1' position could potentially alter its recognition by nucleoside transporters and kinases, thereby affecting its intracellular activation and subsequent cytotoxicity. It is plausible that 1'-epi-gemcitabine could exhibit reduced, comparable, or even enhanced cytotoxic activity.
This guide provides the established benchmark data for gemcitabine and a robust methodological framework to facilitate a direct, quantitative comparison. Such a study is essential to determine the pharmacological potential of 1'-epi-gemcitabine and to further our understanding of the structure-activity relationships that govern the efficacy of nucleoside analogs.
Validating Analytical Methods for Gemcitabine: A Comparative Guide Featuring 1'-epi Gemcitabine Hydrochloride
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for Gemcitabine hydrochloride, with a special focus on the role of its critical impurity, 1'-epi Gemcitabine hydrochloride, in method validation. We will delve into a detailed High-Performance Liquid Chromatography (HPLC) method, compare it with Ultra-Performance Liquid Chromatography (UPLC), and provide the necessary experimental protocols and data to support informed decisions in your analytical development workflow.
Gemcitabine is a widely used chemotherapeutic agent, and like all active pharmaceutical ingredients (APIs), its purity profile must be meticulously controlled.[1] Regulatory bodies such as the ICH and FDA mandate the identification and quantification of impurities to ensure the safety and consistency of the drug product.[1] this compound, a stereoisomer of Gemcitabine, is a known process-related impurity that must be effectively separated and quantified. This guide will use a validated stability-indicating HPLC method for Gemcitabine and its impurities as a primary example to illustrate the validation process.
Gemcitabine's Mechanism of Action: A Look at the Signaling Pathway
Gemcitabine is a prodrug that, upon cellular uptake, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. These active metabolites exert their cytotoxic effects by inhibiting DNA synthesis and inducing apoptosis. The following diagram illustrates the key steps in Gemcitabine's mechanism of action.
Caption: Gemcitabine cellular uptake and metabolic activation pathway.
Comparative Analysis of Analytical Methods: HPLC vs. UPLC
The workhorse for pharmaceutical impurity profiling is High-Performance Liquid Chromatography (HPLC). However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed and efficiency. Below is a comparative summary of these two techniques for the analysis of Gemcitabine and its impurities.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size of Stationary Phase | 3-5 µm | < 2 µm |
| Operating Pressure | Lower (typically up to 6,000 psi) | Higher (up to 15,000 psi) |
| Analysis Time | Longer | Significantly Shorter |
| Resolution | Good | Higher, leading to better separation of impurities |
| Sensitivity | Good | Higher, due to sharper and narrower peaks |
| Solvent Consumption | Higher | Lower, leading to cost savings and reduced environmental impact |
| System Cost | Lower initial investment | Higher initial investment |
Validated HPLC Method for Gemcitabine and its Impurities
A robust, stability-indicating RP-HPLC method is essential for the accurate quantification of Gemcitabine and its related substances, including this compound.[1] The following is a detailed protocol for such a method.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: A gradient HPLC system with a UV/PDA detector.[2]
-
Column: C18 (250 x 4.6 mm), 5 µm stationary phase.[2]
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.[2]
-
Mobile Phase B: 100% Methanol.[2]
-
Gradient Program: A gradient composition over 40 minutes.[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 210 nm.[2]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 5 µL.[4]
2. Preparation of Solutions:
-
Diluent: A mixture of mobile phase A and B in a suitable ratio.
-
Standard Solution: Accurately weigh and dissolve Gemcitabine hydrochloride working/reference standard in the diluent to a known concentration.[1]
-
Impurity Stock Solution: Prepare individual stock solutions of known impurities, including this compound, in the diluent.[1]
-
System Suitability Solution: Spike the Gemcitabine hydrochloride standard solution with known impurities from the stock solutions to a specified concentration.[1]
-
Test Solution: Accurately weigh and dissolve the Gemcitabine hydrochloride API sample in the diluent to a known concentration.[1]
The Role of this compound in Method Validation
The this compound reference standard is crucial for several aspects of method validation:
-
Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components is demonstrated by showing that the peak for Gemcitabine is well-resolved from the peak for this compound and other impurities.[3] This is often assessed by injecting a solution containing both Gemcitabine and its impurities.
-
System Suitability: The system suitability solution, containing both Gemcitabine and its impurities like this compound, is used to check the performance of the chromatographic system before running any samples.[1] Key parameters include resolution between the main peak and the impurity peak, theoretical plates, and tailing factor.
-
Accuracy: Recovery studies are performed by spiking the drug substance with known amounts of this compound at different concentration levels. The percentage recovery of the impurity is then calculated to determine the accuracy of the method.[3]
-
Linearity: A series of solutions containing this compound at different concentrations are prepared and injected to establish a linear relationship between the peak area and the concentration.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined to assess the lowest concentration of this compound that can be reliably detected and quantified by the method.[2]
Experimental Workflow for Method Validation
The following diagram outlines the logical flow of a typical analytical method validation process for Gemcitabine, highlighting the use of this compound.
Caption: A typical workflow for analytical method validation.
Summary of Validation Data
The following table summarizes typical acceptance criteria for the validation of an HPLC method for Gemcitabine and its impurities, in accordance with ICH guidelines.
| Validation Parameter | Acceptance Criteria |
| System Suitability | Resolution > 2.0 between Gemcitabine and 1'-epi Gemcitabine HCl, Tailing factor < 2.0, Theoretical plates > 2000, %RSD of replicate injections < 2.0% |
| Specificity | No interference from blank, placebo, or other impurities at the retention time of Gemcitabine and 1'-epi Gemcitabine HCl. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for 1'-epi Gemcitabine HCl over the specified range. |
| Accuracy | % Recovery for 1'-epi Gemcitabine HCl should be within 98.0% to 102.0%. |
| Precision (Repeatability) | %RSD for the area of 1'-epi Gemcitabine HCl should be ≤ 2.0%. |
| Precision (Intermediate) | %RSD for the area of 1'-epi Gemcitabine HCl between different days/analysts should be ≤ 2.0%. |
| LOD & LOQ | Signal-to-noise ratio for LOD should be ~3:1 and for LOQ should be ~10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic parameters (e.g., flow rate, pH of mobile phase, column temperature). |
Conclusion
The use of a well-characterized impurity standard, such as this compound, is indispensable for the rigorous validation of analytical methods for Gemcitabine. A validated stability-indicating HPLC method, as detailed in this guide, provides the necessary specificity, accuracy, and precision for reliable impurity profiling. While HPLC remains a robust and widely used technique, the adoption of UPLC can offer significant improvements in throughput and sensitivity, making it a compelling alternative for high-volume testing environments. The choice between these methods will ultimately depend on the specific needs and resources of the laboratory. This guide provides the foundational information for researchers and drug development professionals to make informed decisions and establish robust analytical control strategies for Gemcitabine.
References
Spectroscopic Showdown: A Comparative Analysis of Gemcitabine Hydrochloride and its 1'-Epimer
Gemcitabine (B846) hydrochloride, a cornerstone in the treatment of various cancers, is the β-anomer of 2'-deoxy-2',2'-difluorocytidine hydrochloride. Its structural isomer, 1'-epi Gemcitabine hydrochloride (the α-anomer), can arise as a process-related impurity or through epimerization under certain conditions. The ability to distinguish between these two epimers is crucial for quality control and regulatory compliance in pharmaceutical manufacturing. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed structural information, enabling the unambiguous identification of these stereoisomers.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For epimers like Gemcitabine and its 1'-epi form, the molecular weight is identical. However, fragmentation patterns in tandem mass spectrometry (MS/MS) could potentially differ due to stereochemical influences on bond stabilities, though specific fragmentation studies for this compound are not widely reported.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| This compound | C₉H₁₂ClF₂N₃O₄ | 299.66 | 299.04844 |
| Gemcitabine hydrochloride | C₉H₁₂ClF₂N₃O₄ | 299.659 | 299.04844 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful technique for elucidating the precise three-dimensional structure of molecules in solution. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment, which is influenced by the stereochemistry of the molecule. Therefore, significant differences in the ¹H and ¹³C NMR spectra of Gemcitabine hydrochloride and its 1'-epimer are expected, particularly for the signals of the sugar moiety.
While experimental ¹H and ¹³C NMR data for this compound is not publicly available, a pivotal study by Anliker et al. in the Journal of Pharmaceutical Sciences (1994) confirmed its characterization by NMR and mass spectrometry after isolation.[1] The lack of accessible, detailed spectra for this compound in the scientific literature presents a notable data gap for researchers in the field.
Below is a table summarizing the available ¹H NMR spectral data for Gemcitabine hydrochloride.
| Gemcitabine hydrochloride | ¹H NMR (DMSO-d₆) Chemical Shift (δ ppm) |
| H-5 | 6.13 (d, J=7.6 Hz) |
| H-6 | 7.68 (d, J=7.6 Hz) |
| H-1' | 6.22 (t, J=7.6 Hz) |
| H-3' | 4.18 (m) |
| H-4' | 3.95 (m) |
| H-5'a, 5'b | 3.65-3.80 (m) |
| OH-3' | 5.85 (d, J=4.4 Hz) |
| OH-5' | 5.25 (t, J=5.6 Hz) |
| NH₂ | 7.25 (br s) |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Standard protocols for acquiring NMR and MS data for nucleoside analogs like Gemcitabine and its epimers are well-established.
NMR Spectroscopy
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O) to a concentration of approximately 10-20 mg/mL. ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complete structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to assign all proton and carbon signals unambiguously.
Mass Spectrometry
Mass spectra are typically acquired using a high-resolution mass spectrometer (HRMS) coupled with a suitable ionization source, such as electrospray ionization (ESI). The sample is dissolved in an appropriate solvent (e.g., methanol, acetonitrile/water) and introduced into the mass spectrometer. For structural confirmation, tandem mass spectrometry (MS/MS) experiments are performed. In these experiments, the ion of interest (in this case, the protonated molecule [M+H]⁺) is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable structural information.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of Gemcitabine hydrochloride and its 1'-epimer.
References
A Comparative Guide to 1'-epi Gemcitabine Hydrochloride and Gemcitabine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1'-epi Gemcitabine (B846) hydrochloride and its diastereomer, the active pharmaceutical ingredient (API) Gemcitabine hydrochloride. While direct comparative performance data for 1'-epi Gemcitabine hydrochloride is limited in publicly available literature, this document compiles existing information from Certificates of Analysis (CoA), stability studies, and analytical methodologies to offer a comprehensive resource. This compound is most commonly known as the α-anomer or Gemcitabine EP Impurity B.
Data Presentation
Table 1: Comparison of Typical Certificate of Analysis Specifications
| Parameter | This compound | Gemcitabine Hydrochloride |
| Appearance | White or almost white crystalline powder | White to off-white solid powder |
| Chromatographic Purity | >90% | >98.0% to >99.95% |
| Identification (NMR, MS) | Conforms to structure | Consistent with structure |
| Specific Optical Rotation | Not typically specified | +43° to +50° |
| Residue on Ignition | Not typically specified | Not more than 0.1% |
| Heavy Metals | Not typically specified | Not more than 0.001% |
| pH (in solution) | Not typically specified | 2.0 - 3.0 |
| Related Substances (α-anomer) | Not applicable | Typically ≤ 0.1% |
Performance Comparison
Analytical Performance
The primary method for analyzing Gemcitabine hydrochloride and its impurities, including the 1'-epi anomer, is High-Performance Liquid Chromatography (HPLC). Several methods have been developed that can effectively separate the β-anomer (Gemcitabine) from the α-anomer (1'-epi Gemcitabine).
Key Performance Difference: The key analytical challenge is the resolution of these two epimers. The choice of the stationary phase (typically a C18 column) and the mobile phase composition are critical for achieving baseline separation, allowing for accurate quantification of the impurity in a batch of Gemcitabine hydrochloride or the characterization of a this compound standard.
Stability Performance
A crucial difference between the two compounds lies in their stability under different pH conditions. Gemcitabine hydrochloride, the β-anomer, is relatively stable in acidic solutions, with degradation primarily occurring through deamination. However, under basic conditions (e.g., 0.1 N NaOH), Gemcitabine hydrochloride has been shown to anomerize, converting to the α-anomer, this compound[1][2]. This highlights a significant stability difference and a critical parameter to control during manufacturing and formulation.
-
Gemcitabine hydrochloride (β-anomer): Stable in acidic pH, but undergoes anomerization to the α-anomer in basic conditions[1][2].
-
This compound (α-anomer): The formation of this epimer is favored under basic conditions.
Biological Performance
Gemcitabine Hydrochloride Cytotoxicity (for reference):
| Cell Line | IC50 Value |
| Pancreatic Cancer (MIA PaCa-2) | 126 ± 3 µM (2D culture) |
| Pancreatic Cancer (PANC-1) | 188 ± 46 µM (2D culture) |
| Pancreatic Cancer (BxPC-3) | 0.24 ng/mL |
| Lymphoblastoid cell lines | Average of 25.3 ± 30.7 nM |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.
Experimental Protocols
HPLC Method for the Separation of Gemcitabine and 1'-epi Gemcitabine
This protocol is a representative method for the analytical separation of Gemcitabine and its α-anomer.
Objective: To achieve baseline separation of Gemcitabine hydrochloride (β-anomer) and this compound (α-anomer) for purity assessment.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Reference standards for Gemcitabine hydrochloride and this compound
-
Trifluoroacetic acid
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier. A common mobile phase consists of a buffer like trifluoroacetic acid in water and acetonitrile. For example, a mobile phase of 60% buffer (1 mL of Trifluoroacetic acid in 1000 mL of water) and 40% acetonitrile can be used.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: Ambient or controlled at 25°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 5 µL
Procedure:
-
Prepare the mobile phase and degas it.
-
Prepare standard solutions of Gemcitabine hydrochloride and this compound in a suitable diluent (e.g., mobile phase).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and sample solutions.
-
Identify the peaks based on the retention times of the reference standards. The retention time for Gemcitabine is typically around 38 minutes under these conditions.
Mandatory Visualizations
Caption: HPLC workflow for the analysis of Gemcitabine and its epimer.
Caption: Simplified signaling pathway of Gemcitabine's mechanism of action.
References
Purity Assessment of Gemcitabine Hydrochloride: A Comparative Guide to 1'-epi Gemcitabine Hydrochloride Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to safety and efficacy. This guide provides a comparative analysis of methods for assessing the purity of Gemcitabine (B846) hydrochloride, with a specific focus on the critical impurity, 1'-epi Gemcitabine hydrochloride. The methodologies and data presented are based on established analytical techniques to guide the quality control of Gemcitabine hydrochloride samples.
Gemcitabine hydrochloride is a potent antimetabolite drug used in chemotherapy.[1] Its quality and safety are significantly impacted by the presence of impurities.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous impurity profiling of APIs.[1][2] this compound, also known as Gemcitabine EP Impurity B, is a known related substance to Gemcitabine.[3][4][5][6]
Comparative Analysis of Gemcitabine Hydrochloride Samples
The purity of different Gemcitabine hydrochloride samples can be effectively compared using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This allows for the separation and quantification of Gemcitabine from its related substances, including the 1'-epi anomer.
Below is a summary of hypothetical comparative data for three distinct samples, illustrating the typical results obtained from a robust analytical method.
Table 1: Purity Profile of Gemcitabine Hydrochloride Samples
| Parameter | Sample A | Sample B | Reference Standard | Acceptance Criteria |
| Assay of Gemcitabine HCl (%) | 99.5 | 98.2 | 99.9 | 98.0% - 102.0% |
| 1'-epi Gemcitabine HCl (%) | 0.08 | 0.25 | 0.03 | ≤ 0.15% |
| Other Individual Impurities (%) | < 0.05 | 0.12 | < 0.05 | ≤ 0.10% |
| Total Impurities (%) | 0.18 | 0.85 | 0.10 | ≤ 1.0% |
Table 2: Method Validation Characteristics for Impurity Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9997 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.20% - 101.24% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01% | Reportable |
| Limit of Quantification (LOQ) | 0.03% | Reportable |
Experimental Protocol: RP-HPLC for Gemcitabine and Impurities
This section details a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of Gemcitabine hydrochloride. This method is a composite based on several validated procedures.[1][2][7]
Objective: To separate and quantify Gemcitabine hydrochloride and its related substances, including this compound, in bulk drug samples.
Instrumentation:
-
HPLC system with a UV/PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Gemcitabine Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
0-10 min: 5% B
-
10-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 20 µL
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Gemcitabine Hydrochloride Reference Standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).
-
Impurity Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the diluent to obtain a known concentration.
-
System Suitability Solution: Prepare a solution containing Gemcitabine Hydrochloride and this compound to verify the resolution and performance of the chromatographic system.
-
Test Solution: Accurately weigh and dissolve the Gemcitabine hydrochloride sample in the diluent to obtain a concentration similar to the Standard Solution.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) are met.
-
Inject the Standard Solution in replicate.
-
Inject the Test Solution in replicate.
-
After the sequence is complete, process the chromatograms to determine the peak areas for Gemcitabine and all impurities.
Calculation: Calculate the percentage of each impurity in the sample using the following formula:
% Impurity = (Area of Impurity Peak / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100
Visualizing the Workflow and Relationships
To better understand the experimental process and the relationship between Gemcitabine and its epi-anomer, the following diagrams are provided.
Caption: Workflow for HPLC Purity Assessment of Gemcitabine HCl.
Caption: Relationship between Gemcitabine and its 1'-epi Impurity.
References
- 1. jchr.org [jchr.org]
- 2. jchr.org [jchr.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. clearsynth.com [clearsynth.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C9H12ClF2N3O4 | CID 117072635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. RP-HPLC method for gemcitabine HCL analysis in bulk and dosage forms. [wisdomlib.org]
A Pharmacokinetic Profile of Gemcitabine: A Comparative Analysis with 1'-epi Gemcitabine Unfeasible Due to Lack of Data
An exhaustive review of current scientific literature reveals a significant gap in the pharmacological data for 1'-epi Gemcitabine (B846), the 1'-epimer of the widely used chemotherapeutic agent, Gemcitabine. While extensive research has characterized the pharmacokinetic profile of Gemcitabine, including its absorption, distribution, metabolism, and excretion, no published studies providing similar data for 1'-epi Gemcitabine could be identified. Consequently, a direct pharmacokinetic comparison between these two compounds is not currently possible. This guide, therefore, provides a comprehensive overview of the established pharmacokinetics of Gemcitabine, offering a valuable resource for researchers, scientists, and drug development professionals. This information is presented with the understanding that it represents one half of a desired comparison, and serves to highlight the need for future research into the pharmacokinetic properties of Gemcitabine analogues such as 1'-epi Gemcitabine.
Pharmacokinetics of Gemcitabine
Gemcitabine (2',2'-difluorodeoxycytidine) is a nucleoside analogue that is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to its active therapeutic compounds.[1] Its clinical efficacy is dependent on its transport into cells and subsequent phosphorylation.
Absorption and Distribution:
Following intravenous administration, Gemcitabine is rapidly distributed throughout the body.[2] Due to its hydrophilic nature, Gemcitabine does not readily diffuse across cell membranes and relies on nucleoside transporters for cellular uptake.[3] Peak plasma concentrations of Gemcitabine are typically reached within 15 to 30 minutes of infusion.[1]
Metabolism:
The metabolic pathway of Gemcitabine is a critical determinant of its anticancer activity and is characterized by both activation and inactivation processes.
-
Activation: Once inside the cell, Gemcitabine is phosphorylated by deoxycytidine kinase (dCK) to form gemcitabine monophosphate (dFdCMP). This initial phosphorylation is the rate-limiting step in its activation.[3] Further phosphorylation by other kinases leads to the formation of the active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[3]
-
Inactivation: The primary route of Gemcitabine inactivation is through deamination by the enzyme cytidine (B196190) deaminase (CDA), which converts it to the inactive metabolite 2',2'-difluorodeoxyuridine (dFdU).[3] This process occurs predominantly in the liver, and approximately 90% of a Gemcitabine dose is metabolized via this pathway.[3]
Excretion:
Gemcitabine and its metabolites are primarily excreted in the urine.[1][2] The vast majority of the excreted product is the inactive metabolite dFdU, with less than 10% of the parent drug being eliminated unchanged.[1]
Quantitative Pharmacokinetic Data for Gemcitabine
The following table summarizes key pharmacokinetic parameters for Gemcitabine and its primary inactive metabolite, dFdU.
| Parameter | Gemcitabine | dFdU (inactive metabolite) | Reference |
| Plasma Half-Life (t½) | 5-20 minutes (short infusions) | 2-24 hours | [3] |
| Peak Plasma Concentration (Cmax) | Varies with dose (e.g., 32 μM at 1000 mg/m²) | - | [3] |
| Metabolism | Primarily by cytidine deaminase (CDA) | - | [3] |
| Primary Route of Elimination | Renal | Renal | [1][2] |
| Active Metabolites | dFdCDP, dFdCTP | None | [3] |
Experimental Protocols
Pharmacokinetic Analysis of Gemcitabine and its Metabolites in Plasma:
A common method for quantifying Gemcitabine and its metabolite dFdU in plasma involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Collection: Blood samples are collected from subjects at various time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation to remove interfering proteins. This is often achieved by adding a solvent like acetonitrile. The supernatant is then collected for analysis.
-
Chromatographic Separation: The prepared samples are injected into an HPLC system. A C18 column is commonly used to separate Gemcitabine and dFdU from other plasma components based on their physicochemical properties. A mobile phase gradient consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile) is employed.
-
Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent ions and characteristic fragment ions of Gemcitabine and dFdU. This provides high sensitivity and selectivity.
-
Quantification: Calibration curves are generated using known concentrations of pure standards of Gemcitabine and dFdU to accurately determine their concentrations in the plasma samples.
Visualizations
References
Safety Operating Guide
Safe Disposal of 1'-epi Gemcitabine Hydrochloride: A Procedural Guide
For Immediate Implementation by Laboratory and Research Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of 1'-epi Gemcitabine hydrochloride, a cytotoxic antineoplastic agent. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. All materials that have come into contact with this compound must be treated as hazardous waste.
Hazard Profile and Safety Summary
This compound is classified with multiple hazard statements, underscoring the need for stringent safety protocols.[1][2] Personnel must be fully versed in the associated risks before handling this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects.[2] |
| Reproductive Toxicity | H361fd | Suspected of damaging fertility or the unborn child.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation and disposal of all waste contaminated with this compound.
Step 1: Immediate Segregation at the Point of Generation
Proper waste segregation is mandatory to ensure safe and compliant disposal.[3] At the point of use, immediately separate waste into the appropriate categories.
-
Bulk Contaminated Waste: This includes unused or expired this compound, and grossly contaminated items (e.g., from a spill).
-
Trace Contaminated Waste: This includes "empty" drug vials, syringes, IV bags, and other containers that held the substance, as well as contaminated personal protective equipment (PPE).[4]
-
Contaminated Sharps: Needles, scalpels, and other sharp instruments contaminated with this compound.
Step 2: Personal Protective Equipment (PPE)
All personnel handling cytotoxic waste must wear appropriate PPE to prevent exposure.
-
Gown: A protective gown should be worn.[6]
-
Eye Protection: Safety glasses or goggles are required.[5]
-
Respiratory Protection: If there is a risk of aerosolization or if not handled within a containment device (like a fume hood or biological safety cabinet), an N100 respirator should be used.[5]
Step 3: Waste Containment and Labeling
Use designated, properly labeled containers for each waste stream.
-
Non-Sharps Waste: Place trace and bulk contaminated waste into designated, leak-proof plastic bags, typically yellow, and labeled as "Chemotherapy Waste" or "Cytotoxic Waste".[4] These bags should then be placed in a rigid secondary container.
-
Sharps Waste: All contaminated sharps must be disposed of in a rigid, puncture-resistant sharps container with a purple lid, clearly labeled for cytotoxic sharps.[4][7]
Containers must be sealed when they are three-quarters full to prevent spills and overfilling.[3]
Step 4: Decontamination of Work Surfaces
All surfaces and equipment that may have come into contact with this compound must be decontaminated.
-
Initial Cleaning: Use a detergent solution to wipe the entire surface.[3]
-
Rinsing: Use a new wipe moistened with sterile water to rinse away detergent residue.[3]
-
Final Decontamination: Wipe the surface with 70% isopropyl alcohol.[3]
-
Dispose of all cleaning materials as cytotoxic waste.[3]
Step 5: Storage and Collection
Store sealed waste containers in a secure, designated area with limited access. This area should be clearly marked with cytotoxic hazard symbols. Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
Step 6: Final Disposal Method
The universally accepted method for the final disposal of cytotoxic waste is high-temperature incineration .[7] Disposing of this waste by flushing it down a sink or toilet is strictly prohibited.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. benchchem.com [benchchem.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling 1'-epi Gemcitabine hydrochloride
For researchers, scientists, and drug development professionals, ensuring safety and precision in the handling of potent chemical compounds is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 1'-epi Gemcitabine hydrochloride, a cytotoxic agent requiring stringent handling protocols.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects and of damaging fertility or the unborn child.[2][3][4][5] Therefore, strict adherence to safety protocols is essential to minimize exposure risk.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Chemotherapy-rated gloves | ASTM D6978 certified; worn in double layers.[6] |
| Body Protection | Disposable, impermeable gown | Polyethylene-coated polypropylene (B1209903) or other laminate materials with a closed front, long sleeves, and tight-fitting cuffs.[6][7] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required for all handling activities. |
| Face shield | To be used in conjunction with goggles when there is a risk of splashing.[6] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling the powder form of the compound or when there is a risk of aerosolization.[7][8][9] |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a standardized operational procedure is critical for minimizing risk. The following step-by-step guide outlines the essential procedures for handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
All manipulations of this compound, especially handling of the powder, should be conducted in a designated area within a certified chemical fume hood or a Class II, Type B2 biosafety cabinet to protect both the user and the environment.[10]
-
Ensure that a cytotoxic spill kit is readily available before beginning any work.
2. Donning of Personal Protective Equipment (PPE):
-
Before handling the compound, properly don all required PPE as specified in the table above.
-
When double-gloving, the inner glove should be tucked under the cuff of the gown, and the outer glove should be placed over the cuff.[7]
3. Compound Handling:
-
When weighing the powdered form, use careful techniques to avoid generating dust.
-
For reconstitution, use a closed system transfer device (CSTD) if available to minimize the risk of spills and aerosol generation.[7]
-
All containers holding this compound should be clearly labeled as cytotoxic.
4. Doffing of Personal Protective Equipment (PPE):
-
PPE should be removed in a manner that avoids self-contamination.
-
The recommended order for removal is: outer gloves, gown (turning it inside out as it is removed), face shield/goggles, and finally, inner gloves.[7]
-
Wash hands thoroughly with soap and water after removing all PPE.
5. Waste Disposal:
-
All disposable items that have come into contact with this compound, including gloves, gowns, and labware, are considered trace chemotherapy waste.[11]
-
This waste must be segregated into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste. These containers are typically yellow.[11][12]
-
Unused or expired compounds are considered bulk chemotherapy waste and must be disposed of as hazardous chemical waste according to institutional and local regulations.[13] Bulk waste is typically collected in black containers.[11]
-
Sharps contaminated with the compound should be placed in a designated yellow sharps container labeled "Chemo Sharps."[12]
-
All cytotoxic waste must be disposed of via incineration.[11][12]
Visualized Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. oncodaily.com [oncodaily.com]
- 7. aaha.org [aaha.org]
- 8. halyardhealth.com [halyardhealth.com]
- 9. workwearsolutions.net [workwearsolutions.net]
- 10. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. hsrm.umn.edu [hsrm.umn.edu]
- 13. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
